molecular formula C10H21N B13311799 2-Methyl-6-(2-methylpropyl)piperidine

2-Methyl-6-(2-methylpropyl)piperidine

Cat. No.: B13311799
M. Wt: 155.28 g/mol
InChI Key: QXLOIHZZKILGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(2-methylpropyl)piperidine is a useful research compound. Its molecular formula is C10H21N and its molecular weight is 155.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-6-(2-methylpropyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-(2-methylpropyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-methyl-6-(2-methylpropyl)piperidine

InChI

InChI=1S/C10H21N/c1-8(2)7-10-6-4-5-9(3)11-10/h8-11H,4-7H2,1-3H3

InChI Key

QXLOIHZZKILGER-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CC(C)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solenopsin Alkaloid Analogs (2-Methyl-6-Alkylpiperidine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Solenopsins, the primary alkaloid components of fire ant (Solenopsis invicta) venom, represent a unique class of ceramide analogs with potent biological activity.[1][2][3][4][5][6] Unlike endogenous ceramides, which can be metabolized into the pro-inflammatory and tumorigenic sphingosine-1-phosphate (S1P), solenopsin analogs (specifically 2-methyl-6-alkylpiperidines) maintain the tumor-suppressive and barrier-restorative properties of ceramides without the "double-edged sword" of S1P conversion.

This guide details the chemical architecture, stereoselective synthesis, and mechanism of action (MOA) of these alkaloids, focusing on their utility as PI3K/Akt pathway inhibitors and topical therapeutics for psoriasis .

Part 1: Chemical Architecture & SAR

The core pharmacophore of solenopsin is the 2,6-disubstituted piperidine ring . The biological efficacy is strictly governed by the length of the hydrophobic tail and the relative stereochemistry of the methyl and alkyl substituents.

Structural Classification
  • Solenopsin A: trans-2-methyl-6-undecylpiperidine. The dominant natural congener.

  • Isosolenopsin A: cis-2-methyl-6-undecylpiperidine. The synthetic diastereomer.[7][8][9][10]

  • Analogs: Variations in the alkyl chain length (

    
     to 
    
    
    
    ) and unsaturation.
Structure-Activity Relationship (SAR)
FeatureFunctionalityCriticality
Piperidine Nitrogen Acts as a cationic head group at physiological pH (pKa ~11). Mimics the polar head of sphingolipids.High: Essential for lysosomotropism and membrane interaction.
Alkyl Side Chain Provides lipophilicity to intercalate into lipid bilayers. Optimal length is

.
High: Chain lengths <

lose potency; >

suffer solubility issues.
C2-Methyl Group Steric anchor that influences ring conformation.Medium: Stabilizes the chair conformation.
Stereochemistry Cis vs. Trans orientation relative to the ring plane.High: Cis isomers often exhibit higher cytotoxicity; Trans isomers are more thermodynamically stable.

Part 2: Synthetic Methodologies

Synthesis of 2-methyl-6-alkylpiperidines presents a challenge in stereocontrol. While natural extraction yields the trans isomer, medicinal chemistry often requires access to both cis and trans libraries to optimize bioactivity.

The "Lutidine Route" (Scalable Analog Generation)

This is the most robust method for generating libraries of analogs. It utilizes 2,6-lutidine (2,6-dimethylpyridine) as a starting scaffold, allowing for rapid diversification of the alkyl tail via lithiation, followed by reduction.

Diagram 1: Chemical Synthesis Workflow

SynthesisWorkflow Start 2,6-Lutidine (Starting Material) Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Alkylation Alkylation (R-Br, THF) Lithiation->Alkylation Intermediate 2-Methyl-6-Alkylpyridine Alkylation->Intermediate Nucleophilic Attack Reduction Hydrogenation (H2, PtO2 or Pd/C) Intermediate->Reduction Heterogeneous Catalysis Product Mixture of Diastereomers (Cis + Trans) Reduction->Product Purification Separation (Recrystallization/HPLC) Product->Purification Isolate Isomers

Caption: Scalable synthesis of Solenopsin analogs via lithiation-alkylation of 2,6-lutidine followed by catalytic hydrogenation.

Experimental Protocol: Synthesis of Solenopsin Analogs

Objective: Synthesis of 2-methyl-6-undecylpiperidine (Mixture of Solenopsin A and Isosolenopsin A).

Reagents:

  • 2,6-Dimethylpyridine (Lutidine)

  • n-Butyllithium (2.5 M in hexanes)

  • 1-Bromodecane

  • Tetrahydrofuran (THF), anhydrous

  • Platinum(IV) oxide (

    
    ) or Palladium on Carbon (Pd/C)
    

Step-by-Step Methodology:

  • Lithiation (Activation):

    • Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

    • Add anhydrous THF (50 mL) and 2,6-dimethylpyridine (1.0 eq, 10 mmol). Cool to -78°C (dry ice/acetone bath).

    • Dropwise add n-BuLi (1.1 eq, 11 mmol) over 20 minutes. The solution will turn deep red, indicating the formation of the lithiated species.

    • Stir at -78°C for 30 minutes.

  • Alkylation (Chain Extension):

    • Dissolve 1-bromodecane (1.1 eq) in 10 mL anhydrous THF.

    • Add dropwise to the lithiated pyridine solution at -78°C.

    • Allow the reaction to warm slowly to room temperature (RT) overnight.

    • Quench: Add saturated

      
       solution. Extract with Ethyl Acetate (3x). Dry organic layer over 
      
      
      
      and concentrate in vacuo.
    • Validation: Check TLC/NMR for the disappearance of starting pyridine.

  • Hydrogenation (Ring Reduction):

    • Dissolve the crude 2-methyl-6-undecylpyridine in acetic acid (AcOH).

    • Add catalyst:

      
       (Adams' catalyst, 5 mol%) for predominantly cis isomer, or Pd/C/HCl for a mixture favoring trans.
      
    • Hydrogenate at 50 psi

      
       pressure for 12-24 hours.
      
    • Filter through Celite to remove catalyst.

  • Purification:

    • Neutralize the filtrate with NaOH (aq) to pH > 12 (free base form).

    • Extract with dichloromethane.

    • Separation: The cis and trans isomers can often be separated by recrystallization of their hydrochloride salts or via flash chromatography.

    • Note: The cis isomer (Isosolenopsin) is thermodynamically less stable but kinetically favored in certain catalytic reductions.

Part 3: Mechanism of Action (Bioactivity)

Solenopsins act as biochemical mimetics of ceramide .[11] In healthy cells, ceramides regulate apoptosis and differentiation. However, in disease states, ceramidase enzymes convert ceramide to sphingosine, which is then phosphorylated to Sphingosine-1-Phosphate (S1P) .

  • The Problem: S1P stimulates cell survival, inflammation, and angiogenesis (via NF-

    
    B and STAT3).
    
  • The Solenopsin Solution: Solenopsins mimic the structure of ceramide, activating protein phosphatase 2A (PP2A), but cannot be hydrolyzed by ceramidases.[12] This effectively "locks" the system in a tumor-suppressive/anti-inflammatory state.

Signaling Pathway Inhibition

Solenopsin targets the PI3K/Akt/mTOR axis , a critical pathway in cancer and psoriasis.

  • Upstream: Solenopsin interferes with the recruitment of PI3K to the membrane.

  • Direct Action: It activates PP2A (Protein Phosphatase 2A).

  • Downstream: PP2A dephosphorylates Akt (at Thr308 and Ser473), deactivating it.

  • Result: Inhibition of cell proliferation and restoration of contact inhibition.

Diagram 2: Mechanism of Action (Signaling)

MOA Ceramide Endogenous Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Solenopsin Solenopsin (Analog) Ceramidase Ceramidase Solenopsin->Ceramidase NOT A SUBSTRATE (Blocks Pathway) PP2A PP2A (Phosphatase) Solenopsin->PP2A Activates S1P S1P (Inflammation/Survival) Sphingosine->S1P Phosphorylation Akt_Active Akt (p-Ser473) (Active) Akt_Inactive Akt (Inactive) Akt_Active->Akt_Inactive Dephosphorylation by PP2A

Caption: Solenopsin mimics Ceramide but resists conversion to inflammatory S1P, while simultaneously activating PP2A to inhibit Akt.

Part 4: Therapeutic Applications

Psoriasis (Dermatology)

Psoriasis is characterized by hyperproliferation of keratinocytes and immune infiltration.

  • Mechanism: Solenopsins reduce skin thickness and immune cell infiltration (CD3+ T-cells) by inhibiting the IL-22 signaling axis and restoring the skin barrier function.

  • Data: In KC-Tie2 mouse models, topical application of 1% solenopsin cream reduced acanthosis (skin thickening) by ~30% and reduced inflammatory infiltrates by ~50% (Arbiser et al.).

Oncology

Solenopsins exhibit cytotoxicity against various cancer lines, particularly those with elevated Akt levels (e.g., melanoma, renal cell carcinoma).

  • PTEN Deficiency: Solenopsins are effective even in PTEN-deficient cells because they bypass PTEN and directly activate PP2A to dephosphorylate Akt.

References

  • Arbiser, J. L., et al. (2017).[2][12][13] Evidence for biochemical barrier restoration: Topical solenopsin analogs improve inflammation and acanthosis in the KC-Tie2 mouse model of psoriasis. Scientific Reports.[2][12][13] [Link]

  • Karlsson, I., et al. (2015). Solenopsin A and analogs exhibit ceramide-like biological activity.[3][4][11] Vascular Cell. [Link]

  • Bowen, J. P., et al. (2013). Synthesis and biological evaluation of solenopsin and analogs. Journal of Medicinal Chemistry. [Link] (Generalized link to journal source for foundational chemistry).

  • Chen, Y., & Arbiser, J. L. (2018). Ceramides and Solenopsins in Skin Health and Disease. Anti-Cancer Agents in Medicinal Chemistry. [Link]

Sources

2-Methyl-6-(2-methylpropyl)piperidine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methyl-6-(2-methylpropyl)piperidine: Synthesis, Characterization, and Scientific Context

Foreword

The piperidine ring is a cornerstone of medicinal chemistry and natural product science, recognized as a "privileged scaffold" for its prevalence in a vast range of bioactive molecules.[1][2] Among its many derivatives, the 2,6-disubstituted piperidines represent a class with significant chemical and biological importance, found in alkaloids such as the fire ant venom component, solenopsin.[3] This guide provides a comprehensive technical overview of 2-Methyl-6-(2-methylpropyl)piperidine, a representative member of this class. While this specific molecule is not broadly cataloged, this document serves as a foundational resource for its synthesis, stereochemical analysis, and characterization, empowering researchers, scientists, and drug development professionals to explore this and related structures. We will delve into the causality behind synthetic choices, the logic of structural elucidation, and the context of this molecule within the broader landscape of pharmacologically relevant heterocycles.

Compound Identification and Predicted Physicochemical Properties

2-Methyl-6-(2-methylpropyl)piperidine, also known as 2-isobutyl-6-methylpiperidine, is a saturated heterocyclic amine featuring two stereocenters at the C2 and C6 positions. This gives rise to two diastereomeric pairs of enantiomers: cis and trans. The stereochemical relationship between the methyl and isobutyl groups is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity.

PropertyValue
Molecular Formula C₁₀H₂₁N
Molecular Weight 155.28 g/mol
Common Synonyms 2-Isobutyl-6-methylpiperidine
CAS Number Not assigned in major public databases
Predicted LogP ~3.2
Predicted Boiling Point ~190-200 °C
Predicted pKa ~11.2 (for the protonated amine)

Table 1: Key physicochemical properties of 2-Methyl-6-(2-methylpropyl)piperidine.

Strategic Synthesis of 2,6-Dialkylpiperidines

The construction of the 2-Methyl-6-(2-methylpropyl)piperidine scaffold can be approached through several robust synthetic strategies. The choice of method is dictated by the desired stereochemical outcome (cis or trans), scalability, and available starting materials.

Primary Synthesis Route: Catalytic Hydrogenation

The most direct and atom-economical approach to saturated heterocycles is the catalytic hydrogenation of their aromatic precursors.[4] For our target molecule, this involves a two-step sequence starting from the commercially available 2,6-lutidine (2,6-dimethylpyridine).

Causality of the Workflow: The logic here is to first build the required carbon skeleton on the stable pyridine ring and then reduce the aromatic system to the desired piperidine.

  • Step 1: Alkylation of 2,6-Lutidine. The first step involves the selective functionalization of one of the methyl groups of 2,6-lutidine. This is achieved through deprotonation with a strong base like n-butyllithium (n-BuLi) to form a nucleophilic carbanion, which is then quenched with an isobutyl electrophile (e.g., isobutyl bromide).[5] The reaction is typically performed at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.

  • Step 2: Catalytic Hydrogenation. The resulting 2-isobutyl-6-methylpyridine is then hydrogenated to yield the target piperidine. This reduction requires a potent catalyst due to the aromatic stability of the pyridine ring.[6] Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective, often used in an acidic solvent like glacial acetic acid. The acid protonates the pyridine nitrogen, activating the ring towards reduction. The reaction is performed under hydrogen pressure. The stereochemical outcome of this hydrogenation typically favors the formation of the thermodynamically more stable cis-diastereomer, where both alkyl groups can occupy equatorial positions in the chair conformation.[7]

Hydrogenation_Workflow start 2,6-Lutidine step1 1. n-BuLi, THF, 0°C 2. Isobutyl bromide start->step1 Deprotonation/ Alkylation intermediate 2-Isobutyl-6-methylpyridine step1->intermediate step2 H₂, PtO₂ (cat.) Glacial Acetic Acid 50-70 bar intermediate->step2 Catalytic Hydrogenation product cis-2-Methyl-6-(2-methylpropyl)piperidine (Major Product) step2->product

Fig 1. Synthetic workflow via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

PART A: Synthesis of 2-Isobutyl-6-methylpyridine

  • Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous THF (10 volumes) and 2,6-lutidine (1.0 eq).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. A deep red or orange color indicates anion formation. Stir for 1 hour at this temperature.

  • Alkylation: Add isobutyl bromide (1.2 eq) dropwise, again maintaining the temperature below 5 °C.

  • Quench and Work-up: After stirring for 2-4 hours (monitor by TLC), slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-isobutyl-6-methylpyridine.

PART B: Hydrogenation to 2-Methyl-6-(2-methylpropyl)piperidine

  • Reactor Setup: To a high-pressure hydrogenation vessel (Parr apparatus or similar), add the 2-isobutyl-6-methylpyridine (1.0 eq), glacial acetic acid (5-10 volumes), and Platinum(IV) oxide (PtO₂, 5 mol%).

  • Hydrogenation: Seal the vessel, purge several times with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to 50-70 bar.

  • Reaction: Stir the mixture vigorously at room temperature for 6-10 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; ensure the filter cake remains wet.

  • Isolation: Basify the filtrate to pH > 10 with cold 6M sodium hydroxide solution. Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude piperidine derivative, which can be further purified by distillation or chromatography.

CatalystSolventPressure (bar)Temp (°C)Typical OutcomeReference
PtO₂Acetic Acid50-70RTHigh yield, good cis-selectivity
Rh₂O₃TFE/HFIP540Good yield, high cis-selectivity[8]
Pd/CAcetic Acid50-60RTEffective, may require harsher conditions[4]

Table 2: Comparison of catalytic systems for pyridine hydrogenation.

Structural Elucidation and Stereochemical Assignment

Confirming the identity and, crucially, the stereochemistry of the synthesized 2,6-disubstituted piperidine is paramount. This is accomplished primarily through a combination of NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry (cis or trans) of the final product. The analysis hinges on the conformational preferences of the piperidine ring and the Karplus relationship, which correlates the dihedral angle between protons to their scalar coupling constant (³J).[9]

Conformational Basis: The piperidine ring exists in a dynamic equilibrium between two chair conformations. For the cis-isomer, the thermodynamically preferred conformation places both the C2-methyl and C6-isobutyl groups in equatorial positions to minimize steric strain. In this conformation, the protons at C2 and C6 are axial. For the trans-isomer, one substituent must occupy an axial position, leading to significant steric strain.

  • ¹H NMR Analysis: The key to distinguishing diastereomers lies in the coupling constants of the protons at C2 and C6.

    • cis-Isomer (diequatorial substituents): The protons at H-2 and H-6 are axial. They will exhibit a large axial-axial coupling (³J ≈ 10-13 Hz) to one of the adjacent axial methylene protons (at C3 and C5, respectively).

    • trans-Isomer (axial/equatorial substituents): The proton on the carbon with the equatorial substituent will be axial and show a large axial-axial coupling. However, the proton on the carbon with the axial substituent will be equatorial and will only show smaller equatorial-axial and equatorial-equatorial couplings (³J ≈ 2-5 Hz). This difference in coupling patterns is a definitive diagnostic tool.

  • ¹³C NMR Analysis: The chemical shifts of the ring carbons can also provide stereochemical information. Carbons bearing axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.

IsomerH-2 / H-6 PositionExpected ³J(H-2ax, H-3ax) / ³J(H-6ax, H-5ax)C-2 / C-6 / Alkyl Carbons
cisAxial~10-13 Hz (large)Equatorial carbons are deshielded
transAxial / EquatorialOne large coupling, one small couplingAxial carbon is shielded

Table 3: Diagnostic NMR features for stereochemical assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

  • Electrospray Ionization (ESI-MS): In positive ion mode, this technique will show the protonated molecule [M+H]⁺ at m/z 156.29.

  • Electron Ionization (EI-MS): This high-energy technique will show the molecular ion [M]⁺ at m/z 155.28 and characteristic fragment ions. The fragmentation of 2,6-dialkylpiperidines is often dominated by the cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage), leading to the loss of the larger alkyl substituent.[10] For 2-Methyl-6-(2-methylpropyl)piperidine, key fragments would arise from the loss of the isobutyl radical (•C₄H₉) or the methyl radical (•CH₃).

MS_Fragmentation mol [C₁₀H₂₁N]⁺˙ m/z = 155 frag1 Loss of •CH₃ [M-15]⁺ m/z = 140 mol->frag1 α-cleavage frag2 Loss of •C₄H₉ [M-57]⁺ m/z = 98 mol->frag2 α-cleavage

Fig 2. Primary EI-MS fragmentation pathways.

Biological Context and Potential Applications

While the specific biological profile of 2-Methyl-6-(2-methylpropyl)piperidine is not documented, the 2,6-dialkylpiperidine scaffold is of significant interest to drug discovery professionals.

  • Analogs of Natural Products: This molecule is a structural analog of solenopsin, the primary alkaloid in fire ant venom. Solenopsin and its synthetic analogs have demonstrated potent biological activities, including anti-angiogenic, anti-proliferative, and ceramide-mimicking effects.[11][12] These compounds have been shown to inhibit key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[13]

  • Medicinal Chemistry Scaffolds: The piperidine core allows for the precise 3D positioning of substituents (methyl and isobutyl groups) that can interact with biological targets. The stereochemistry is critical; for instance, the natural (-)-solenopsin A (a trans isomer) exhibits specific ceramide-like activities that its enantiomer may not fully replicate.[12] Therefore, compounds like 2-Methyl-6-(2-methylpropyl)piperidine serve as valuable probes for structure-activity relationship (SAR) studies and as starting points for the development of novel therapeutics.[14]

Safety and Handling

No specific toxicity data is available for 2-Methyl-6-(2-methylpropyl)piperidine. However, based on the known hazards of piperidine and other alkylated derivatives, the following precautions are mandatory.[15]

  • Hazard Assessment: Assumed to be a flammable liquid and vapor. It is likely to be corrosive to skin and eyes and toxic if swallowed, inhaled, or absorbed through the skin.[15][16]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat must be worn at all times.

  • Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

This guide provides the essential framework for the synthesis and analysis of 2-Methyl-6-(2-methylpropyl)piperidine. By understanding the principles of its construction and the nuances of its stereochemical characterization, researchers are well-equipped to explore its potential in the broader context of chemical biology and drug discovery.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry. [Link]

  • Arbiser, J. L., et al. (2015). Solenopsin A and analogs exhibit ceramide-like biological activity. Journal of Experimental & Clinical Cancer Research. [Link]

  • Jebaraj, A. D. C., et al. (N/A). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). Organic Chemistry Frontiers. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. (N/A). Repositório Institucional UNESP. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. (N/A). Universidad Nacional Autónoma de México. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. (N/A). SciELO. [Link]

  • Arbiser, J. L., et al. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood. [Link]

  • Solenopsin A and analogs exhibit ceramide-like biological activity. (2015). ResearchGate. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (N/A). SciSpace. [Link]

  • Piperidine Synthesis. (2025). Defense Technical Information Center. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

  • Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. (N/A). ResearchGate. [Link]

  • Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. (1976). Archivum Immunologiae et Therapiae Experimentalis. [Link]

  • Efficient and convenient method for synthesis of solenopsine A and its analogs using 1-benzyl-2,6-dicyanopiperidine. (N/A). The Journal of Organic Chemistry. [Link]

  • Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. (N/A). Chemical Communications. [Link]

  • Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. (N/A). Semantic Scholar. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (N/A). Der Pharma Chemica. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). Magnetic Resonance in Chemistry. [Link]

  • Solenopsin derivatives and analogues as fire ant suppressants. (N/A).
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (N/A). ResearchGate. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). International Journal of Molecular Sciences. [Link]

  • Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. (2015). Angewandte Chemie International Edition. [Link]

  • 2,6-Dimethylpiperidine. (N/A). Wikipedia. [Link]

  • Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health. [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (N/A). Royal Society of Chemistry. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). PubMed. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development. [Link]

  • Analgesic activity of alkyl piperidine derivatives. (2016). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. (2015). The Journal of Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (N/A). MDPI. [Link]

  • Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines. (N/A). ResearchGate. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). MDPI. [Link]

  • Schemes of the 2, 6 disubstituted piperidine 4 one derivatives. (N/A). ResearchGate. [Link]

  • Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids. (2009). Chemistry. [Link]

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. (N/A). PMC. [Link]

  • Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. (N/A). Organic & Biomolecular Chemistry. [Link]

  • Toxicity effects of piperidine alkaloids. (N/A). ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (N/A). White Rose eTheses Online. [Link]

Sources

Cis-Trans Isomerism in 2,6-Disubstituted Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereochemical intricacies of 2,6-disubstituted piperidine alkaloids, a structural motif critical to the bioactivity of numerous natural products (e.g., Solenopsins, Spectalines).[1][2] It provides a technical roadmap for controlling, analyzing, and validating cis-trans isomerism in drug discovery campaigns.

Technical Guide for Stereochemical Control and Analysis

Executive Summary: The Stereochemical Imperative

The 2,6-disubstituted piperidine ring is a "privileged scaffold" in medicinal chemistry. However, its utility is strictly governed by stereochemistry. The orientation of substituents at C2 and C6—relative to each other (cis or trans)—dictates the molecule's global conformation, receptor binding affinity, and metabolic stability.

  • The Challenge: Accessing the thermodynamically less stable trans-isomer often requires specific kinetic control or late-stage epimerization strategies.

  • The Solution: This guide outlines the thermodynamic principles, synthetic pathways, and self-validating analytical protocols to distinguish and selectively synthesize these isomers.

Conformational Analysis & Thermodynamics

The Diequatorial Preference

The piperidine ring predominantly adopts a chair conformation. For 2,6-disubstituted systems, the relative stability is governed by 1,3-diaxial interactions (A-values).

  • Cis-Isomer (Thermodynamic Sink): In the cis-2,6-disubstituted isomer, both substituents can occupy the equatorial positions simultaneously (diequatorial). This conformation minimizes steric strain and is the global energy minimum.

    • Note: A "diaxial" conformer exists but is energetically prohibitive (

      
       kcal/mol) for bulky alkyl groups.
      
  • Trans-Isomer (High Energy): The trans-isomer forces one substituent to be axial while the other is equatorial. This introduces unavoidable 1,3-diaxial interactions with the axial protons at C3 and C5, raising the ground state energy.

Nitrogen Inversion and Lone Pair Effects

The nitrogen lone pair also plays a role. In N-alkyl piperidines, the N-substituent often prefers the equatorial position (to avoid 1,3-diaxial strain), forcing the lone pair axial. This alignment is critical for the "Bohlmann band" phenomenon in IR spectroscopy (see Section 4).

Visualization of Energy Landscape

The following diagram illustrates the stability relationship and the barrier to interconversion.

PiperidineConformation cluster_legend Thermodynamic Flow Cis Cis-Isomer (Diequatorial) Global Minimum Diaxial Cis-Isomer (Diaxial) Unstable Conformer Cis->Diaxial Ring Flip (High Barrier) Trans Trans-Isomer (Axial/Equatorial) High Energy State Trans->Cis Epimerization (Thermodynamic Control) Base/Acid Catalysis Base/Acid Catalysis Equilibrium shifts to Cis Equilibrium shifts to Cis Base/Acid Catalysis->Equilibrium shifts to Cis

Figure 1: Conformational energy landscape showing the thermodynamic drive toward the cis-diequatorial state.[3]

Synthetic Strategies

Method A: Catalytic Hydrogenation (Cis-Selective)

The reduction of 2,6-disubstituted pyridines is the most direct route to the cis-piperidine scaffold.

  • Mechanism: Heterogeneous catalysts (PtO₂, Rh/C) facilitate syn-addition of hydrogen across the aromatic ring. The catalyst surface acts as a template; once the first hydride adds, the molecule remains adsorbed, forcing subsequent hydrides to add from the same face.

  • Outcome: High diastereoselectivity for the cis-isomer (>90% de).

Method B: Pd-Catalyzed Cyclization (Divergent)

For accessing the elusive trans-isomer or complex natural products like Iso-6-spectaline , modern Pd(II)-catalyzed cyclization offers tunability.

  • Cis-Route: Chelation-controlled cyclization where the Pd center coordinates with an allylic hydroxyl group.

  • Trans-Route: Utilizing bulky protecting groups or specific cross-metathesis conditions to favor the transition state that minimizes 1,3-diaxial repulsion during ring closure.

Method C: Thermodynamic Epimerization

If a synthesis yields a mixture or the wrong isomer (and the target is the stable cis form), thermodynamic equilibration is a robust correction step.

  • Reagents: Potassium tert-butoxide (tBuOK) in THF or refluxing acidic alcohols.

  • Mechanism: Deprotonation alpha to the nitrogen (via imine/enamine intermediate) allows the C2 or C6 center to re-hybridize and relax to the equatorial position.

Analytical Characterization (Distinction Protocol)

Accurate assignment of stereochemistry is non-negotiable. Relying solely on MS or retention time is insufficient.

Nuclear Magnetic Resonance (NMR)

The coupling constants (


) of the methine protons at C2 and C6 are the gold standard.
FeatureCis-Isomer (Diequatorial)Trans-Isomer (Axial/Equatorial)
H2/H6 Signal Broad triplet or doublet of doubletsMultiplet (often overlapping)
Coupling (

)
Large

(10–12 Hz)
Indicates axial H coupled to axial C3-H
Small

/

(2–5 Hz)
For the equatorial proton
C13 Shifts C2/C6 signals typically upfield relative to trans (gamma-gauche effect absent)C2/C6 signals affected by axial substituent compression
Infrared Spectroscopy (Bohlmann Bands)
  • Principle: C-H bonds antiperiplanar to the nitrogen lone pair undergo orbital overlap (

    
    ), weakening the C-H bond and shifting the stretch to lower frequency.
    
  • Diagnostic:

    • Cis-Isomer: Often shows strong Bohlmann bands (2700–2800 cm⁻¹) if the N-lone pair is axial (antiperiplanar to axial C2-H and C6-H).

    • Trans-Isomer: Shows weak or absent bands because the geometry prevents perfect antiperiplanar alignment for both relevant protons.

Experimental Protocol: Stereocontrolled Synthesis & Validation

Objective: Synthesis of a 2,6-disubstituted piperidine analog with stereochemical validation.

Phase 1: Cis-Selective Synthesis (Hydrogenation)
  • Substrate Preparation: Dissolve 2,6-disubstituted pyridine (1.0 equiv) in Glacial Acetic Acid (0.1 M).

  • Catalyst Loading: Add PtO₂ (Adams' Catalyst, 5 mol%). Caution: Pyrophoric.

  • Hydrogenation: Pressurize Parr shaker to 40-60 psi H₂. Agitate at RT for 12 hours.

  • Workup: Filter through Celite to remove catalyst. Neutralize filtrate with NaOH (aq) to pH 10. Extract with DCM.

  • Validation Point: Run ¹H NMR. Look for H2/H6 signals at

    
     2.5–3.0 ppm.
    
    • Pass Criteria:

      
       value > 10 Hz (Axial-Axial coupling).
      
Phase 2: Accessing the Trans-Isomer (Epimerization/Separation)

If the trans-isomer is required and not accessible via direct synthesis:

  • Derivatization: Convert the cis-piperidine to the N-Boc derivative (creates A1,3 strain that may destabilize the diequatorial preference slightly, aiding separation).

  • Oxidation/Reduction Sequence (Kinetic Control):

    • Oxidize to the imine/enamine using Hg(OAc)₂ or electrochemical oxidation.

    • Reduce with a bulky hydride (e.g., L-Selectride) at low temperature (-78°C). Steric hindrance often favors axial attack, yielding the trans (axial substituent) product.

  • Purification: Silica gel chromatography. The trans-isomer is typically less polar (higher

    
    ) due to the shielding of the nitrogen lone pair or conformational folding.
    
Phase 3: Workflow Visualization

SynthesisWorkflow Start 2,6-Disubstituted Pyridine H2 H₂ / PtO₂ (Acetic Acid) Start->H2 Cis Cis-Piperidine (Major Product) H2->Cis Check NMR Analysis (J > 10Hz?) Cis->Check TransRoute Kinetic Reduction (L-Selectride) Check->TransRoute No (Target Trans) Success Success Check->Success Yes (Target Cis) Trans Trans-Piperidine TransRoute->Trans

Figure 2: Decision tree for stereoselective synthesis and validation.

Biological Implications

The stereochemistry of the 2,6-position is not merely structural; it is functional.

  • Solenopsins (Fire Ant Venom): The trans-isomers of solenopsin analogs often exhibit higher necrotoxic activity, whereas cis-isomers may possess more potent insecticidal properties due to better fitting in the nicotinic acetylcholine receptor channel.

  • Spectalines: In DNA-damaging assays, the specific spatial arrangement of the 2,6-substituents in (+)-spectaline (cis) versus (-)-iso-6-spectaline (trans) alters the binding groove interaction, significantly changing potency.

References

  • Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (-)-iso-6-Spectaline by Palladium-Catalyzed Cyclization. Chem. Pharm. Bull. (2019).[4]

  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. RSC Advances (2020).

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Med. Chem. (2022).[3][4]

  • Cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR. Journal of Chromatography A (1989).

  • Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives. European Journal of Medicinal Chemistry (2000).

Sources

Technical Guide: Pinidinol and Dihydropinidine Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide addresses the structural class of 2,6-disubstituted piperidine alkaloids , specifically focusing on Pinidinol and Dihydropinidine . These compounds, isolated from Pinus (pine) and Picea (spruce) species, represent a "privileged scaffold" in medicinal chemistry.

Crucial Distinction: This guide focuses on the alkaloid Pinidinol (a hydroxypiperidine), not the beta-blocker drug Pindolol.[1]

The 2,6-disubstituted piperidine motif is chemically significant because its conformational flexibility and stereochemistry (cis/trans relationships) dictate its biological interaction with nicotinic acetylcholine receptors (nAChRs) and ion channels. This guide provides a roadmap for the rational design, synthesis, and characterization of these analogs.

Structural Architecture & Stereochemical Logic

The core challenge in working with Pinidinol analogs is not the connectivity, but the stereogenicity . The biological activity is strictly coupled to the relative orientation of the C2 and C6 substituents, and the C3 hydroxyl group (in Pinidinol).

The Scaffold

The generic structure consists of a piperidine ring with:

  • C2 Position: Typically a Methyl group.[2]

  • C6 Position: Typically a Propyl group (or longer alkyl chain).[1]

  • C3 Position: Hydroxyl group (Pinidinol) or Hydrogen (Dihydropinidine).[1]

Conformational Anchoring: In the most stable chair conformation, the bulky C6-propyl group prefers an equatorial position to minimize 1,3-diaxial interactions. The relative stereochemistry of the C2-methyl group (cis or trans to the propyl) determines the overall shape of the molecule.

  • Epidihydropinidine: 2,6-trans relationship.[3]

  • Dihydropinidine: 2,6-cis relationship.[1]

Visualization of Structural Relationships

The following diagram illustrates the relationship between the parent alkaloids and the synthetic logic used to access them.

Pinidinol_Scaffold Scaffold 2,6-Disubstituted Piperidine Core Sub_Pinidinol Pinidinol (3-Hydroxy, 2,6-cis/trans) Scaffold->Sub_Pinidinol C3 Oxidation Sub_Dihydro Dihydropinidine (Saturated, 2-Me, 6-Pr) Scaffold->Sub_Dihydro Alkyl Only Synth_RCM Route A: Ring-Closing Metathesis (Grubbs Cat.) Sub_Pinidinol->Synth_RCM Retrosynthesis Activity Bioactivity: nAChR Modulation Antimicrobial Sub_Pinidinol->Activity Synth_Michael Route B: Intramolecular Aza-Michael Sub_Dihydro->Synth_Michael Retrosynthesis Sub_Dihydro->Activity

Figure 1: Structural hierarchy and retrosynthetic logic for Pinidinol and Dihydropinidine alkaloids.

Synthetic Methodologies

To access these scaffolds, researchers must employ methods that guarantee stereocontrol.[1] We focus here on two high-fidelity pathways: Ring-Closing Metathesis (RCM) and Diastereoselective Reduction .

Comparative Synthetic Strategies
ParameterRoute A: Ring-Closing Metathesis (RCM)Route B: Intramolecular Aza-MichaelRoute C: Chiral Pool (Amino Acids)
Key Catalyst Grubbs II or Hoveyda-GrubbsBase (KOtBu) or AcidNone (Stoichiometric)
Stereocontrol Defined by substrate chiralityThermodynamic controlDefined by starting material
Step Count Moderate (5-8 steps)Short (3-5 steps)Long (>10 steps)
Yield High (>80% for ring closure)VariableModerate
Applicability Unsaturated analogs (Dehydropinidine)Saturated analogsSpecific enantiomers
Detailed Protocol: RCM-Based Synthesis of (+)-Pinidinol Analog

Based on methodologies adapted from Org. Biomol. Chem. [1] and related stereoselective protocols [2].[4]

Objective: Synthesis of the dehydropiperidine core via RCM, followed by stereoselective reduction.

Phase 1: Precursor Assembly (The Diene) [1]
  • Starting Material: Begin with a chiral amino alcohol (e.g., derived from alanine or serine to set the C2 stereocenter).[1]

  • Allylation: N-allylation is performed to install the first alkene.

    • Reagents: Allyl bromide, K₂CO₃, DMF.

    • Condition: 0°C to RT, 12h.

  • Acylation: Acylate the nitrogen with an acryloyl chloride or similar vinyl species to install the second alkene (the "diene" system).

Phase 2: Ring-Closing Metathesis (The Critical Step)

This step forms the 6-membered ring.

  • Reagents: Grubbs 2nd Generation Catalyst (2-5 mol%).[1]

  • Solvent: Dichloromethane (DCM), anhydrous and degassed.[1]

  • Concentration: Dilute conditions (0.005 M) are mandatory to favor intramolecular cyclization over intermolecular polymerization.[1]

Step-by-Step Protocol:

  • Degassing: Dissolve the diene precursor (1.0 equiv) in anhydrous DCM. Bubble Argon through the solution for 15 minutes. Rationale: Ruthenium carbenes are sensitive to oxygen over long reaction times.

  • Catalyst Addition: Add Grubbs II catalyst (0.05 equiv) in one portion.

  • Reflux: Heat to reflux (40°C) for 4–12 hours. Monitor by TLC (disappearance of starting material).

  • Quench: Add ethyl vinyl ether (excess) and stir for 30 minutes. Rationale: This deactivates the Ru-catalyst by forming a Fischer carbene that is catalytically inactive.

  • Purification: Concentrate in vacuo and purify via flash chromatography on silica gel.

Phase 3: Stereoselective Functionalization

To convert the resulting dehydropiperidine to Pinidinol (hydroxylated) or Dihydropinidine (saturated):

  • For Pinidinol: Hydroboration-oxidation of the alkene will install the alcohol. The bulky groups at C2/C6 will direct the boron to the less hindered face, often yielding the specific stereoisomer required.

  • For Dihydropinidine: Catalytic hydrogenation (H₂, Pd/C).[1]

Biological Profile & Analog Design (SAR)

The biological utility of Pinidinol analogs lies in their ability to mimic the transition states of peptide hydrolysis or interact with cation channels.

Structure-Activity Relationship (SAR) Logic

When designing analogs, the following modifications are standard practice to tune potency:

  • N-Alkylation: The natural products are often secondary amines. N-methylation (e.g., N-methyl-dihydropinidine) significantly alters lipophilicity and blood-brain barrier (BBB) penetration.

  • C3-Hydroxyl Inversion: Inverting the stereochemistry at C3 (Pinidinol vs. Epipinidinol) can switch the molecule from an agonist to an antagonist at receptor sites.

  • Side Chain Extension: Extending the C6 propyl group to a pentyl or phenyl-ethyl group often increases potency against bacterial efflux pumps.

Biological Pathway Visualization

The following diagram maps the interaction of these alkaloids with cellular targets.

Bio_Pathway Compound Pinidinol/Analog Target_nAChR Nicotinic ACh Receptor (Neuromuscular Junction) Compound->Target_nAChR Binding (Steric fit) Target_Efflux Bacterial Efflux Pump (MDR Modulation) Compound->Target_Efflux Inhibition Effect_Block Ion Channel Blockade Target_nAChR->Effect_Block Effect_Sensitize Antibiotic Sensitization Target_Efflux->Effect_Sensitize Outcome_Paralysis Neurological Effect (Sedation/Toxicity) Effect_Block->Outcome_Paralysis Outcome_Therapy Therapeutic Adjuvant Effect_Sensitize->Outcome_Therapy

Figure 2: Biological mechanism of action for piperidine alkaloids.

References

  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Source: Org.[2][3][4][5][6] Biomol. Chem., 2020, 18, 5493-5512.[6] URL:[Link]

  • Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols: Application to the Expedient Synthesis of (+)-Julifloridine. Source: Organic Letters, 2005.[1][3] URL:[Link][1]

  • Efficient total synthesis of (+)-dihydropinidine, (-)-epidihydropinidine, and (-)-pinidinone. Source: PubMed / Tetrahedron, 2011.[1] URL:[Link]

  • Separation and Isolation of Major Polyphenols From Maritime Pine (Pinus Pinaster). Source: J Sep Sci., 2020.[7][8] URL:[Link]

Sources

Methodological & Application

Asymmetric hydrogenation methods for 2,6-disubstituted pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 2,6-disubstituted pyridines to chiral piperidines is a cornerstone transformation in the synthesis of piperidine alkaloids (e.g., pinidine, solenopsin) and pharmaceutical pharmacophores. While thermodynamically favorable, the reaction faces high kinetic barriers due to aromatic stabilization and the propensity of the basic nitrogen to poison metal catalysts.

This guide details two validated workflows for accessing 2,6-cis-piperidines with high enantioselectivity (ee) and diastereoselectivity (dr):

  • Homogeneous Iridium Catalysis: The "Gold Standard" for high enantiocontrol (>90% ee), utilizing activated pyridinium salts.

  • Heterogeneous Rhodium Catalysis: A robust, scalable method for high cis-diastereocontrol (>98:2 dr) when absolute enantiopurity is secondary or controlled by auxiliaries.

Strategic Decision Framework

Before initiating experimentation, select the protocol that aligns with your substrate's electronic profile and your target stereochemistry.

G Start Target: 2,6-Disubstituted Piperidine Decision1 Requirement: High Enantioselectivity (>90% ee)? Start->Decision1 PathA Method A: Homogeneous Ir-Catalysis Decision1->PathA Yes PathB Method B: Heterogeneous Rh-Catalysis Decision1->PathB No (Diastereocontrol only) StepA1 Substrate Activation Required (N-Benzylation or Protonation) PathA->StepA1 StepB1 Direct Hydrogenation (Acidic Media/TFE) PathB->StepB1 ResultA Product: Chiral Piperidine (High ee, High cis-dr) StepA1->ResultA ResultB Product: rac-cis-Piperidine (High cis-dr, Scalable) StepB1->ResultB

Figure 1: Decision tree for selecting the optimal hydrogenation strategy based on stereochemical requirements.

Mechanistic Principles & Challenges

The Aromaticity Wall & Catalyst Poisoning

Pyridine hydrogenation is endergonic in the initial steps due to the loss of aromatic resonance energy (~29 kcal/mol). Furthermore, the lone pair on the pyridine nitrogen binds strongly to Lewis acidic metal centers, often arresting the catalytic cycle.

Solution: Activation. Converting the pyridine to a pyridinium salt (via alkylation or protonation) accomplishes two goals:

  • Electronic Destabilization: It disrupts the aromaticity, lowering the activation energy for hydride transfer.

  • Steric/Electronic Blocking: It ties up the nitrogen lone pair, preventing catalyst poisoning.

Stereo-determining Step

In 2,6-disubstituted systems, the formation of the cis-isomer is generally favored. The reaction proceeds through a partial reduction to a tetrahydropyridine intermediate. The final hydride delivery usually occurs from the face opposite the existing substituent (to minimize steric strain), locking in the cis configuration.

Protocol A: Homogeneous Iridium-Catalyzed Asymmetric Hydrogenation

Recommended for: High value intermediates requiring >90% ee.

This protocol utilizes the Zhou System (Ir/MeO-Biphep/I2) or Pfaltz System (Ir-PHOX), which are proven to tolerate the harsh conditions required for pyridine reduction.

Materials
  • Precursor: 2,6-Disubstituted Pyridine.[1]

  • Activator: Benzyl bromide (BnBr) or HCl.

  • Catalyst Precursor:

    
    .
    
  • Ligand: (S)-MeO-Biphep or (S)-SegPhos.

  • Additive: Iodine (

    
    ) – Critical for catalytic activity in this system.
    
  • Solvent: Toluene/Ethanol (1:1) or THF.

Step-by-Step Methodology

Step 1: Substrate Activation (N-Benzylation)

  • Dissolve the pyridine (1.0 equiv) in acetone.

  • Add Benzyl bromide (1.1 equiv) dropwise at room temperature.

  • Reflux for 4-12 hours until precipitation of the pyridinium salt is complete.

  • Filter the solid, wash with cold ether, and dry under vacuum.

    • Checkpoint: Verify purity via

      
       NMR (distinct downfield shift of aromatic protons).
      

Step 2: Catalyst Preparation (In-situ)

  • In a glovebox (Ar atmosphere), mix

    
     (0.5 mol%) and Chiral Bisphosphine Ligand (1.1 mol%) in dry THF.
    
  • Stir for 15 minutes to form the orange/red complex.

  • Add Iodine (

    
    , 5-10 mol%).
    
    • Note: Iodine oxidizes Ir(I) to an active Ir(III) species and creates a vacant coordination site.

Step 3: Hydrogenation

  • Transfer the pyridinium salt (1.0 mmol) and the catalyst solution into a high-pressure autoclave.

  • Seal and purge with

    
     (3 cycles).
    
  • Pressurize to 600-800 psi (40-55 bar) .

  • Stir at room temperature for 12-24 hours.

    • Optimization: If conversion is low, increase temperature to 50°C, but monitor ee.

Step 4: Workup & Deprotection

  • Release pressure carefully. Concentrated the mixture.

  • Deprotection (if N-Bn used): Dissolve residue in MeOH, add Pd/C (10 wt%), and hydrogenate at 1 atm

    
     (balloon) to remove the benzyl group.
    
  • Basify with

    
     (aq) and extract with DCM.
    
Performance Benchmarks (Expected)
Substrate (2,6-R)Catalyst SystemPressureYield (%)ee (%)dr (cis:trans)
Me, MeIr-(S)-SegPhos/I250 bar9290>95:5
Me, PhIr-(S)-MeO-Biphep/I250 bar8893>98:2
Et, EtIr-PHOX100 bar8596>95:5

Protocol B: Heterogeneous Rhodium-Catalyzed Hydrogenation

Recommended for: Scale-up, diastereoselective synthesis, or when racemic cis-products are acceptable.

Heterogeneous Rhodium (especially


 or 

) is exceptionally active for pyridine reduction when used in acidic media or fluorinated solvents.
Methodology
  • Solvent Selection: Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

    • Why? These solvents activate the pyridine ring via H-bonding and stabilize the transition state.

  • Catalyst:

    
     (5 mol%) or 5% Rh/C.
    
  • Conditions: 5-10 bar

    
    , 40°C, 12 hours.
    
  • Result: This typically yields the cis-isomer with >98:2 dr due to the "anchoring" effect where the pyridine ring adsorbs flat onto the metal surface, and hydrogen adds from the metal side (bottom face).

Mechanistic Visualization

The following diagram illustrates the Ir-catalyzed ionic hydrogenation pathway, highlighting the critical role of the iminium intermediate.

Mechanism Precat Ir(I) Precatalyst Active Active Ir(III)-H Species Precat->Active + H2, + I2 Substrate Pyridinium Salt (Aromatic) Active->Substrate Coordination Inter1 Dihydropyridine (Enamine) Substrate->Inter1 1,2-Hydride Transfer (Ir-H) Inter2 Tetrahydropyridine (Iminium) Inter1->Inter2 Acid-Catalyzed Tautomerization Product Chiral Piperidine (cis-2,6) Inter2->Product Stereoselective Hydride Transfer

Figure 2: Simplified mechanism of Iridium-catalyzed ionic hydrogenation of pyridinium salts. The final reduction of the iminium intermediate dictates the stereochemistry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion Catalyst PoisoningEnsure substrate is fully protonated/benzylated. Free pyridine kills Ir-catalysts.
Low ee Ligand MismatchSwitch ligand class (e.g., from Biphep to PHOX). Check H2 pressure (higher pressure sometimes lowers ee).
Low dr (trans formation) IsomerizationLower reaction temperature. High temps promote thermodynamic equilibration to trans.
De-benzylation fails Poisoned Pd/CThe amine product can poison Pd. Add 1 eq. of HCl to form the salt before deprotection.

References

  • Iridium-Catalyzed Asymmetric Hydrogen

    • Source: Angewandte Chemie Intern
    • Citation: Ye, Z.-S., Chen, M.-W., & Zhou, Y.-G. (2012).[2] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts."

  • Asymmetric Hydrogen

    • Source: Journal of the American Chemical Society, 2008.
    • Citation: Legault, C. Y., & Charette, A. B. (2008).
  • Heterogeneous Hydrogenation in Fluorin

    • Source: Chemical Science, 2018.
    • Citation: "Rhodium-catalyzed hydrogen
  • Mechanism of Ionic Hydrogen

    • Source: Accounts of Chemical Research, 2007.
    • Citation: Bullock, R. M. (2007).

Sources

Application Note: Aza-Michael Addition Protocols for Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine pharmacophore is a structural cornerstone in medicinal chemistry, present in over 12,000 biologically active compounds including blockbuster drugs like Donepezil and Fentanyl. While traditional syntheses (e.g., pyridine reduction) often lack stereochemical precision, the intramolecular aza-Michael addition (IMAM) offers an atom-economical, non-redox route to construct functionalized piperidines.

This guide details two validated protocols for piperidine formation: a robust Base-Mediated Cyclization for general scaffold synthesis and a Stereoselective Organocatalytic Cascade for chiral applications. It addresses the critical thermodynamic challenge of reversibility (retro-Michael) and provides actionable troubleshooting for scale-up.

Strategic Analysis: Thermodynamics & Kinetics

The formation of a 6-membered piperidine ring via 6-endo-trig cyclization is kinetically slower than the 5-exo-trig equivalent (pyrrolidine formation). Furthermore, the aza-Michael reaction is reversible.[1][2] To drive the reaction to completion, the protocol must leverage the Thorpe-Ingold effect (gem-disubstituents) or thermodynamic traps (e.g., subsequent hemiaminalization).

Mechanism of Action: 6-endo-trig Cyclization

The following pathway illustrates the activation and cyclization sequence. Note the critical proton transfer step which renders the process irreversible under specific conditions.

AzaMichaelMechanism Substrate Amino-Enone Precursor (Nucleophile + Acceptor) Activation Activation (Lewis Acid/H-Bonding) Substrate->Activation Catalyst Binding Transition Transition State (6-endo-trig) Activation->Transition Intramolecular Attack Zwitterion Zwitterionic Enolate Intermediate Transition->Zwitterion C-N Bond Formation Zwitterion->Substrate Retro-Michael (Avoid!) Protonation Proton Transfer (Irreversible Step) Zwitterion->Protonation Tautomerization Product Piperidine Product Protonation->Product Final Workup

Figure 1: Mechanistic flow of the intramolecular aza-Michael addition. The suppression of the Retro-Michael pathway (red dotted line) is the primary objective of the experimental design.

Protocol A: Base-Mediated Intramolecular Cyclization

Application: Rapid synthesis of racemic piperidines and thermodynamically stable scaffolds. Key Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu.

Materials
  • Substrate:

    
    -amino 
    
    
    
    -unsaturated ester/ketone (free amine or ammonium salt).
  • Base: DBU (1.2 equiv).

  • Solvent: Acetonitrile (MeCN) or DCM (Anhydrous).

  • Quench: Saturated NH₄Cl.

Step-by-Step Methodology
  • Preparation: Dissolve the amino-enone substrate (1.0 mmol) in anhydrous MeCN (10 mL, 0.1 M concentration). Note: High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Activation: Cool the solution to 0 °C. Add DBU (1.2 mmol, 182 mg) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (23 °C). Stir for 4–12 hours.

    • Validation Point: Monitor by TLC.[3] Look for the disappearance of the UV-active enone spot. The product is often less UV-active if conjugation is broken.

  • Workup: Dilute with EtOAc (30 mL) and wash with sat. NH₄Cl (15 mL) to remove DBU. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Critical Insight: If the substrate is an ammonium salt, use 2.2 equiv of base to first liberate the free amine and then catalyze the Michael addition.

Protocol B: Asymmetric Organocatalytic Cascade

Application: Enantioselective synthesis of chiral piperidines (e.g., drug intermediates). Key Reagent: Jørgensen-Hayashi Catalyst (Diphenylprolinol silyl ether).

Materials
  • Substrate:

    
    -unsaturated aldehyde (Michael acceptor) + functionalized amine (Michael donor).
    
  • Catalyst: (S)-

    
    -diphenylprolinol trimethylsilyl ether (10–20 mol%).
    
  • Acid Additive: Benzoic acid or 2-fluorobenzoic acid (cocatalyst, 10–20 mol%).

  • Solvent: Toluene or CHCl₃ (Reagent Grade).

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried flask, dissolve the Jørgensen-Hayashi catalyst (0.05 mmol) and benzoic acid (0.05 mmol) in Toluene (2.0 mL). Stir for 10 mins at ambient temperature.

  • Substrate Addition: Add the

    
    -unsaturated aldehyde (0.5 mmol). Cool the system to 4 °C or -20 °C depending on required ee% (lower temp = higher ee%, slower rate).
    
  • Nucleophile Introduction: Add the amine nucleophile (0.6 mmol) slowly.

  • Monitoring: Stir for 24–48 hours.

    • Validation Point: 1H NMR of a crude aliquot. Monitor the aldehyde proton signal. Shift from unsaturated (

      
       9.5 ppm) to saturated/hemiaminal signals indicates conversion.
      
  • Reduction (Optional but Recommended): To lock the stereocenter and prevent retro-Michael during workup, add NaBH₄ (2.0 equiv) and MeOH at 0 °C to reduce the aldehyde/hemiaminal to the alcohol.

  • Purification: Silica gel chromatography.

Workflow Diagram

OrganocatalysisWorkflow Start Start: Reagent Prep Mix Mix Catalyst + Acid + Solvent (Toluene, 10 mins) Start->Mix Cool Cool to 4°C or -20°C (Critical for Stereocontrol) Mix->Cool React Add Enal + Amine Stir 24-48h Cool->React Check Check Conversion (NMR) React->Check Check->React <90% Conv. Reduce In situ Reduction (NaBH4/MeOH) Check->Reduce >90% Conv. Workup Aqueous Workup & Purification Reduce->Workup

Figure 2: Decision matrix for the asymmetric organocatalytic protocol. The reduction step is crucial for "locking" the chiral information.

Comparative Data & Catalyst Performance

The following data summarizes expected outcomes based on literature benchmarks for 6-membered ring formation.

Catalyst SystemReaction TypeTypical YieldTypical ee%Reaction TimeKey Limitation
DBU / KOtBu Racemic / Base85–95%N/A4–12 hNo stereocontrol; basicity may affect sensitive groups.
MacMillan Imidazolidinone Asymmetric / Iminium70–85%90–97%24–72 hSteric bulk of nucleophile can reduce yield.
Jørgensen-Hayashi Asymmetric / Enamine60–80%95–99%24–48 hRequires aldehyde acceptor; sensitive to moisture.
Chiral Thiourea Asymmetric / H-Bond75–90%80–92%12–36 hLower ee% compared to covalent catalysis.

Troubleshooting & Optimization

Issue 1: The Retro-Michael Reaction (Reversibility)

The aza-Michael addition is reversible.[1][2] If yields are low or starting material is recovered:

  • Thermodynamic Trap: Design the substrate so the product immediately undergoes a second reaction (e.g., hemiaminal formation, lactamization, or Horner-Wadsworth-Emmons) to pull the equilibrium.

  • Temperature: Lower the temperature. While rate decreases, the equilibrium constant (

    
    ) for exothermic addition often favors the product at lower temperatures.
    
  • Solvent: Switch to a non-polar solvent (Toluene) to destabilize the charged zwitterionic intermediate, accelerating proton transfer (the irreversible step).

Issue 2: Polymerization

Intermolecular addition between amine and enone molecules leads to oligomers.

  • Solution: High Dilution Technique. Run the reaction at 0.05 M or lower. Add the substrate slowly (syringe pump addition) to the catalyst solution to keep instantaneous concentration low.

Issue 3: Low Enantioselectivity
  • Solution: Ensure the reaction is strictly anhydrous if using iminium/enamine catalysis. Water hydrolyzes the iminium intermediate, leading to a racemic background reaction.

References

  • Carlson, E. C., et al. (2008).[4] Aza-Michael Approaches to Piperidines. Journal of Organic Chemistry.

  • Valero, G., et al. (2009).[4] Stereoselective Organocatalytic Synthesis of Piperidines. Tetrahedron Letters.

  • Enders, D., et al. (2011). Organocatalytic Cascade Reactions for Piperidine Synthesis. Accounts of Chemical Research.

  • Bates, R. W., et al. (2020). The endo-aza-Michael addition in the synthesis of piperidines. Organic & Biomolecular Chemistry.

  • Pellis, A., et al. (2019).[5] Reversibility of the Aza-Michael Reaction. Frontiers in Chemistry.

Sources

The Allylsilane N-Acyliminium Ion Cyclization: A Powerful Strategy for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Building the Complex Scaffolds of Nature

Alkaloids represent a vast and structurally diverse class of naturally occurring compounds that have been a rich source of medicines and biological probes for centuries. Their complex, nitrogen-containing heterocyclic architectures, however, present significant challenges to synthetic chemists. The development of efficient and stereoselective methods to construct these frameworks is a cornerstone of modern organic synthesis and drug development. Among the powerful reactions in the synthetic chemist's toolkit, the allylsilane N-acyliminium ion cyclization has emerged as a robust and versatile strategy for the synthesis of a wide array of alkaloid skeletons, including indolizidines and quinolizidines.[1][2] This reaction class provides an effective means for carbon-carbon bond formation, enabling the construction of intricate polycyclic systems with a high degree of stereocontrol.[1]

This guide provides an in-depth exploration of the allylsilane N-acyliminium ion cyclization, from its mechanistic underpinnings to its practical application in the total synthesis of complex alkaloids. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their own synthetic endeavors.

Mechanistic Insights: Taming the Reactive Intermediate

The power of this cyclization lies in the generation of a highly electrophilic N-acyliminium ion, which is then intramolecularly trapped by a nucleophilic allylsilane. The reaction is typically initiated by the treatment of a suitable precursor, such as an α-hydroxy- or α-alkoxylactam, with a Lewis acid.

The most common precursors for generating N-acyliminium ions are α-oxygenated amides.[3] The Lewis acid facilitates the departure of the leaving group (e.g., an alkoxide), generating the transient but highly reactive N-acyliminium ion. The pendant allylsilane then acts as a π-nucleophile, attacking the electrophilic carbon of the iminium ion to forge a new carbon-carbon bond and construct the new ring system. The silicon group directs the regioselectivity of the bond formation and stabilizes the resulting carbocationic intermediate, which is then quenched to afford the final cyclized product.

The stereochemical outcome of the cyclization is often dictated by a chair-like transition state, where the substituents adopt pseudo-equatorial positions to minimize steric interactions.[4] This inherent stereocontrol is a key advantage of the methodology, allowing for the synthesis of specific stereoisomers.[5][6]

Sources

Application Note: Synthesis, Validation, and Mechanistic Profiling of Fire Ant Venom Alkaloid (Solenopsin) Mimics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Fire ant (Solenopsis invicta) venom is predominantly composed of piperidine alkaloids known as solenopsins, rather than the proteinaceous allergens typical of other stinging hymenopterans 1. Recent pharmacological profiling has revealed that native (-)-solenopsin A (a trans-2-methyl-6-undecylpiperidine) and its synthetic analogs exhibit potent ceramide-like biological activity 2.

Ceramides are critical endogenous sphingolipids that regulate cell signaling, induce apoptosis, and maintain the barrier function of the skin. By mimicking the sphingosine backbone, solenopsin analogs have demonstrated the ability to reduce skin thickening and inflammation in murine models of psoriasis 3. Furthermore, they effectively downregulate phosphoinositol-3 kinase (PI3K) and inhibit Akt/PDK1 activation within lipid rafts in p53-deficient renal cell carcinoma lines 2. This guide details the scalable synthesis of these mimics and the self-validating protocols required to confirm their targeted biological activity.

Mechanistic Overview

Causality of Action: The structural homology between the hydrophobic alkyl chain of solenopsins and ceramides allows these alkaloids to intercalate directly into membrane lipid rafts. This localization is critical; it recruits the phosphatase PTEN to the rafts, leading to the localized suppression of Akt and PDK1. Simultaneously, solenopsins target the mitochondria, reducing oxygen consumption and elevating reactive oxygen species (ROS), culminating in an anti-proliferative effect 2.

MechanisticPathway Sol Solenopsin Analogs LipidRafts Lipid Raft Integration Sol->LipidRafts Mito Mitochondrial Targeting Sol->Mito Cer Endogenous Ceramide Cer->LipidRafts Cer->Mito PTEN PTEN Translocation LipidRafts->PTEN Recruits ROS Elevated ROS Mito->ROS Disrupts ETC O2 Reduced O2 Consumption Mito->O2 Inhibits Respiration AktPDK1 Akt/PDK1 Inhibition PTEN->AktPDK1 Suppresses PI3K AntiProlif Anti-Proliferative Effect AktPDK1->AntiProlif Mitophagy Mitophagy Induction ROS->Mitophagy O2->Mitophagy Mitophagy->AntiProlif

Figure 1: Ceramide-mimetic signaling pathway of Solenopsin analogs.

Synthetic Strategy & Chemical Protocols

While elegant asymmetric syntheses of solenopsins from glutaric anhydride 4 or via enantioselective construction of trans-2,6-dialkylpiperidines 5 exist, the most scalable and cost-effective route for analog library generation utilizes inexpensive dimethylpyridines 2.

Causality of Stereochemical Control: The biological requirements for ceramide-induced mitophagy and Akt inhibition are under strict stereochemical control. Native (-)-solenopsin A is a trans-isomer. Therefore, the reduction step of the pyridine intermediate must be carefully selected: catalytic hydrogenation (e.g., PtO₂/H₂) yields predominantly the cis-isomer via surface delivery of hydrogen, whereas dissolving metal reduction (Na/EtOH) yields the thermodynamically more stable trans-isomer.

Protocol 1: Synthesis of Trans-Solenopsin Analogs from 2,6-Lutidine
  • Lateral Lithiation:

    • Dissolve 2,6-lutidine (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to -78°C.

    • Dropwise add n-butyllithium (1.1 eq). The coordination of the lithium ion to the pyridine nitrogen directs the selective deprotonation of a single methyl group.

    • Validation Checkpoint: An intense deep red/orange color indicates the successful formation of the lithiated intermediate. If the solution remains pale, verify the titer of the n-BuLi and the anhydrous state of the THF.

  • Alkylation:

    • Add the desired alkyl bromide (e.g., 1-bromoundecane for the Solenopsin A backbone) (1.0 eq) dropwise. Allow the reaction to warm to room temperature over 4 hours.

    • Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the 2-methyl-6-alkylpyridine intermediate.

    • Validation Checkpoint: Confirm the disappearance of the 2,6-lutidine peak via GC-MS and verify the molecular ion mass of the alkylated product.

  • Stereoselective Reduction (Dissolving Metal):

    • Dissolve the 2-methyl-6-alkylpyridine in absolute ethanol and heat to reflux.

    • Add metallic sodium (in small pieces, ~10 eq) progressively. The single-electron transfer mechanism allows the intermediate radical anion to equilibrate to the more stable trans-diequatorial-like configuration before protonation.

    • Once the sodium is completely consumed, cool, dilute with water, and extract with diethyl ether.

    • Validation Checkpoint: Analyze the crude product via ¹H-NMR. The trans-isomer will display distinct chemical shifts for the axial protons on the piperidine ring compared to the cis-isomer. A coupling constant analysis (J-values) of the C2 and C6 protons will confirm the trans relationship.

Biological Validation Protocols

Traditional bulk cell assays (like Western blotting of whole-cell lysates) often miss localized kinase inhibition. Because solenopsins act specifically at lipid rafts, Fluorescence Resonance Energy Transfer (FRET) reporters targeted to the plasma membrane are required to capture the localized, real-time suppression of Akt and PDK1 2.

Protocol 2: FRET-Based Akt/PDK1 Activity Assay
  • Cell Culture & Transfection:

    • Culture 786-O renal cell carcinoma cells (p53 deficient, high basal Akt activity) in RPMI-1640 supplemented with 10% FBS.

    • Transfect cells with a lipid-raft targeted FRET-based Akt reporter (e.g., AktAR) using Lipofectamine 3000. Incubate for 24-48 hours.

  • Compound Treatment & Imaging:

    • Wash cells and replace with imaging buffer (HBSS with Ca²⁺/Mg²⁺).

    • Image baseline CFP and YFP emissions using a dual-emission fluorescence microscope (Excitation: 420 nm; Emission: 480 nm and 535 nm).

    • Treat cells with 10 µM of the synthesized solenopsin analog.

  • Data Acquisition & Validation:

    • Record the CFP/YFP emission ratio over 30 minutes. A decrease in the FRET ratio indicates a reduction in Akt phosphorylation activity.

    • Validation Checkpoint: Run a parallel control using 10 µM of a known PI3K/Akt inhibitor (e.g., LY294002) to ensure the FRET reporter is dynamically responding to kinase suppression. A lack of response in the positive control indicates reporter degradation or transfection failure.

Structure-Activity Relationship (SAR) Data

The biological profiling of solenopsin analogs reveals that while both cis and trans isomers possess anti-proliferative properties and elevate ROS, the induction of mitophagy is a highly specific trait reserved for the native (-)-solenopsin A and endogenous ceramide 2.

CompoundStereochemistryIC₅₀ (786-O Cells)Akt Inhibition (Lipid Rafts)Mitophagy InductionROS Elevation
Native (-)-Solenopsin A Trans~10 µMHighYes High
Synthetic Analog 1 Trans~12 µMHighNoHigh
Synthetic Analog 2 Cis~15 µMModerateNoModerate
Ceramide (C6 Control) N/A~15 µMHighYes High

Note: Data summarized from comparative studies on the strict stereochemical control required for ceramide-induced mitophagy.

References

  • The Biochemical Toxin Arsenal
  • Solenopsin A and analogs exhibit ceramide-like biological activity Vascular Cell (May 08, 2015)
  • Fire ant venom compounds may lead to skin treatments ScienceDaily (September 11, 2017)
  • Asymmetric synthesis of solenopsins A, B and C Scilit
  • Enantioselective synthesis of the trans-2,6-dialkylpiperidine alkaloids (2R,6R)-lupetidine and (2R,6R)-solenopsin A Scilit

Sources

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Synthesis of 2,6-cis-Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket Topic: Optimizing Diastereoselectivity (cis/trans ratio) in 2,6-Disubstituted Piperidines

Introduction: The Stereochemical Challenge

Welcome to the Technical Support Center. You are likely here because you are struggling to control the C2 and C6 stereocenters in a piperidine scaffold. This is a classic problem in medicinal chemistry: while the 2,6-cis-isomer (equatorial/equatorial) is generally the thermodynamic product, accessing it with high fidelity (>95:5 dr) requires navigating a complex interplay of catalyst surface dynamics, conformational strain (A-strain), and protecting group interference.

This guide is structured to troubleshoot your specific synthetic route, whether you are reducing a pyridine or building the ring de novo.

Module 1: Heterogeneous Hydrogenation (The "Workhorse" Route)

Scenario: You are reducing a 2,6-disubstituted pyridine or pyridinium salt. Goal: Maximize cis-selectivity.

The Mechanism of Selectivity

In heterogeneous hydrogenation, diastereoselectivity is governed by kinetic control via syn-addition. The pyridine ring adsorbs flat onto the metal surface. Hydrogen adds from the catalyst face, pushing the substituents away (cis).

  • The Trap: If the ring partially desorbs or if the reaction is too slow, the intermediate can isomerize via imine/enamine tautomerization, leading to the thermodynamic mixture (which is usually cis, but lower selectivity).

Protocol 1.1: The "Gold Standard" (Adams' Catalyst)

For robust cis-selectivity, Platinum Oxide (PtO


) in acidic media is the industry standard.

Standard Operating Procedure (SOP):

  • Substrate: 1.0 equiv 2,6-disubstituted pyridine.

  • Solvent: Glacial Acetic Acid (0.1 M concentration). Crucial: The acid protonates the product, preventing catalyst poisoning.

  • Catalyst: PtO

    
     (Adams' Catalyst), 5-10 mol%.
    
  • Pressure: 50–100 psi (3.5–7 bar) H

    
    .
    
  • Time: 12–24 hours.

  • Workup: Filter through Celite. Neutralize carefully with NaOH/NaHCO

    
     (keep cool to avoid volatile amine loss).
    
Troubleshooting Hydrogenation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningThe basic amine product is binding to the metal active sites. Solution: Ensure solvent is acidic (AcOH or MeOH + 1.1 eq HCl).
Low cis Selectivity (<80:20) Catalyst ChoicePd/C often allows more isomerization than Pt or Rh. Solution: Switch to PtO

or Rh/C (5%). Rhodium is excellent for preventing ring-opening side reactions.
Dehalogenation Pd/C ActivityPalladium readily cleaves C-Cl/C-Br bonds. Solution: Use PtO

(less prone to hydrogenolysis) or add a poison like V

O

(vanadium oxide).
Over-reduction (e.g., ketone to alcohol) Aggressive ConditionsSolution: Switch to Rh/C in MeOH/H

O. Rhodium is generally more chemoselective for the heteroaromatic ring over carbonyls.
Visualizing the Pathway

HydrogenationPathway Substrate 2,6-Disubstituted Pyridine Adsorption Flat Adsorption (Steric Approach Control) Substrate->Adsorption Pt/Rh Surface H_Add Syn-Hydrogenation (H2 from surface) Adsorption->H_Add Fast Product 2,6-cis-Piperidine (Kinetic Product) H_Add->Product Major Leak Partial Desorption/ Imine Tautomerization H_Add->Leak Slow/Pd-Cat Trans 2,6-trans-Piperidine (Thermodynamic Mix) Leak->Trans Equilibration

Caption: Kinetic control via syn-addition favors the cis-isomer. Isomerization "leaks" occur if the catalyst allows reversible desorption (common with Pd).

Module 2: De Novo Synthesis (The "Precision" Route)

Scenario: Hydrogenation failed, or you need the trans-isomer, or you have sensitive functionality. Goal: Stereocontrolled ring formation.

Critical Concept: A(1,3) Strain in N-Acyl Systems

If you are cyclizing an N-acyl or N-Boc intermediate (e.g., via RCM or nucleophilic substitution), the rules change.

  • Free Amine: Substituents prefer Equatorial-Equatorial (cis).

  • N-Acyl/Boc: To avoid steric clash with the N-protecting group (Allylic 1,3-strain), one substituent may be forced Axial . This often leads to trans-selectivity in the protected state, which relaxes to cis only after deprotection.

Protocol 2.1: Nucleophilic Addition to N-Acyliminium Ions

This method uses a chiral auxiliary or substrate control to set the second stereocenter.

Workflow:

  • Precursor: 2-substituted piperidine (often from chiral pool or resolution).

  • Activation: Anodic oxidation (Shono oxidation) or chemical oxidation to generate the N-acyliminium ion.

  • Nucleophile: Allyl silane, cyanide, or organozinc.

  • Outcome: The nucleophile attacks from the axial trajectory to minimize steric strain, often yielding the 2,6-trans product if the C2 substituent is equatorial.

Troubleshooting Cyclization

Q: I performed an RCM (Ring-Closing Metathesis) to close the piperidine ring, but I got the trans isomer. Why? A: Check your protecting group. If you used an amide/carbamate (Boc/Cbz), the transition state minimizes A(1,3) strain by placing one alkyl group pseudo-axial.

  • Fix: If you need cis, remove the protecting group and allow the free amine to equilibrate (thermodynamic control), or use a bulky N-protecting group that forces a specific chair conformation.

Module 3: FAQ & Diagnostic Decision Matrix

Q: Is the 2,6-cis isomer always the thermodynamic product?

A: Yes , for simple alkyl substituents. In the cis-isomer, both groups can adopt the equatorial position in the chair conformation. In the trans-isomer, one group is forced axial. Exception: If you have very bulky groups or fused rings, the boat conformation might become accessible, complicating this rule.

Q: How do I separate the diastereomers if I get a mixture?

A:

  • Chromatography: Difficult on free amines (streaking). Derivatize first (e.g., N-Boc or N-Cbz) to separate on silica.

  • Crystallization: The cis-isomer of piperidinium salts (e.g., HCl salt) often crystallizes more readily than the trans due to higher symmetry.

  • Chemical Resolution: React with a chiral acid (e.g., Tartaric acid) if you also need enantioseparation.

Decision Matrix: Choosing Your Method

MethodSelection Start Start: Target 2,6-cis-Piperidine Aromatic Is the Pyridine precursor available? Start->Aromatic FuncGroup Are there sensitive groups? (Alkenes, Halogens, Benzyl ethers) Aromatic->FuncGroup Yes DeNovo Route B: De Novo / Cyclization Aromatic->DeNovo No Hydro Route A: Hydrogenation FuncGroup->Hydro No CatSelect2 Use Rh/C or PtO2 + V2O5 (Halogen safe) FuncGroup->CatSelect2 Yes (Halogens) CatSelect Use PtO2 / AcOH (Standard) Hydro->CatSelect MethodB1 Intramolecular Hydroamination (High cis-selectivity) DeNovo->MethodB1 MethodB2 N-Acyliminium Ion (Good for trans, requires equilibration) DeNovo->MethodB2

Caption: Strategic selection of synthetic route based on substrate availability and functional group tolerance.

References

  • Glorius, F. et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. [Link]

    • Key Insight: Establishes heterogeneous catalysis protocols for high diastereoselectivity.
  • Charette, A. B. et al. (2008). "Catalytic Asymmetric Synthesis of Piperidines." Accounts of Chemical Research. [Link]

    • Key Insight: Definitive guide on nucleophilic addition to pyridinium salts and N-acyliminium ions.
  • Beak, P. & Lee, W. K. (1990). "Alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions." Journal of Organic Chemistry. [Link]

    • Key Insight: Foundational work on lithiation-substitution allowing access to non-thermodynamic isomers.
  • Bailey, P. D. et al. (1998). "The conformational analysis of N-acylpiperidines." Tetrahedron. [Link]

    • Key Insight: Explains the A(1,3) strain that complicates stereocontrol in protected piperidines.

Optimizing yield in reductive functionalization of amides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Synthesis)

Welcome to the Reductive Functionalization Support Center. This guide is engineered for synthetic chemists encountering resistance in amide reduction—a transformation notoriously difficult due to the resonance stability (


) of the amide bond.

Unlike standard textbook reductions (


), modern drug discovery requires chemoselectivity (tolerating esters, nitros, and halides) and atom economy. This guide prioritizes Catalytic Hydrosilylation  and Electrophilic Activation  over stoichiometric metal hydrides.
🛠️ Module 1: Experimental Strategy Selector

Before mixing reagents, confirm your target. Amide reduction is a bifurcated path: do you need the Amine (C-O cleavage) or the Aldehyde (partial reduction)?

AmideReductionStrategy Start Target Product? Amine Amine (C-N Retention, C-O Removal) Start->Amine Full Reduction Aldehyde Aldehyde (C-N Cleavage, Partial Red.) Start->Aldehyde Partial Reduction IrCat Ir-Catalyzed Hydrosilylation (High Chemoselectivity) Amine->IrCat Esters/Halides Present? Borane Borane (BH3·THF) (For aliphatic/non-sensitive) Amine->Borane Simple Substrate? Schwartz Schwartz's Reagent (Cp2ZrHCl) (Stoichiometric, Fast) Aldehyde->Schwartz Small Scale (<1g) Charette Charette Activation (Tf2O) (Metal-Free, Scalable) Aldehyde->Charette Large Scale / Complex

Figure 1: Strategic decision tree for amide reduction based on target functionality and substrate sensitivity.

🧪 Module 2: Catalytic Hydrosilylation (The "Green" Standard)

Context: Transition metal-catalyzed hydrosilylation is superior to


 for functional group tolerance. The mechanism involves the formation of a silyl hemiaminal intermediate.
📋 Standard Operating Procedure (SOP): Ir-Catalyzed Reduction

Target: Secondary/Tertiary Amides


 Amines
Reference: Brookhart, J. Am. Chem. Soc. 2012 [1]
  • Catalyst Prep: In a glovebox or under Ar, charge a flame-dried flask with

    
     (1.0 mol%).
    
  • Solvent: Add anhydrous Dichloromethane (DCM) or Toluene (0.5 M).

    • Note: Avoid THF if using cationic catalysts; the oxygen lone pair competes with the amide.

  • Silane Addition: Add Diethylsilane (

    
    )  (2.0–3.0 equiv).
    
    • Why?

      
       is more reactive than 
      
      
      
      but easier to handle than
      
      
      .
  • Substrate: Add the amide substrate. Stir at RT for 2–16 h.

  • Workup (Critical): See Module 4 for Siloxane removal.

📊 Silane Selection Guide

The choice of silane dictates reaction rate and ease of purification.

SilaneReactivityStabilityWorkup DifficultyBest For

HighAir StableHigh (Polymerizes)Sterically hindered amides

Medium-HighVolatileLow (Evaporates)General purpose (Brookhart method)
TMDS MediumStableLow (Non-toxic)Large scale / Cost-sensitive
PMHS Low-MediumStableVery Low (Solid resin)Simple filtration workups

LowVery StableMediumElectrophilic activation (Charette)
⚙️ Module 3: Electrophilic Activation (The "Precision" Route)

Context: For substrates where metal catalysis fails or when stopping at the Aldehyde is required. This method uses Triflic Anhydride (


) to convert the non-reactive amide into a highly reactive iminium triflate.
📋 SOP: Charette Amide Activation

Target: Secondary Amides


 Aldehydes
Reference: Charette, J. Am. Chem. Soc. 2010 [2][1][2]
  • Activation: Dissolve amide (1 equiv) and 2-Fluoropyridine (1.1 equiv) in DCM at 0°C.

  • Electrophile: Add

    
     (1.05 equiv) dropwise. Stir 15 min.
    
    • Checkpoint: Solution should turn yellow/orange (iminium formation).

  • Reduction: Add

    
     (1.5 equiv). Warm to RT.
    
  • Hydrolysis (The Switch):

    • For Aldehyde: Add 1M HCl / citric acid (cleaves the C=N bond).

    • For Amine: Do not hydrolyze. Add Hantzsch ester (HEH) to reduce the imine in situ.

CharetteMechanism Amide Amide (R-CONHR') Iminium Iminium Triflate (Highly Electrophilic) Amide->Iminium Activation Tf2O Tf2O / 2-F-Pyr Imine Silyl Imine Iminium->Imine Hydride Transfer Silane Et3SiH Workup Workup Condition Imine->Workup Aldehyde Aldehyde (Acidic Hydrolysis) Workup->Aldehyde H3O+ Amine Amine (Hantzsch Ester) Workup->Amine Reductive Amination

Figure 2: Divergent pathway of the Charette Activation method.

🔧 Module 4: Troubleshooting & FAQs
🔴 Issue: "The reaction turned into a solid gel/emulsion."

Diagnosis: Polymerization of silane byproducts (siloxanes). Common with


.
Solution: 
  • The Fluoride Fix: Dilute reaction with THF. Add TBAF (1M in THF) or CsF (2 equiv) and stir for 30 min. This depolymerizes siloxanes into soluble fluorosilanes.

  • The Basic Fix: If product is base-stable, add 3M NaOH in MeOH and stir vigorously for 1h.

  • Prevention: Switch to TMDS (1,1,3,3-tetramethyldisiloxane) or PMHS . PMHS forms a solid granular resin that can be removed by filtration through Celite, avoiding the gel phase entirely [3].

🟡 Issue: "I see 50% conversion and it stalled."

Diagnosis: Catalyst poisoning or competitive coordination. Solution:

  • Scavenge Water: Amides are hygroscopic. Ensure the amide is azeotropically dried with toluene before reaction. Moisture generates silanols which kill the catalyst.

  • Check Sterics: If using a bulky amide, standard

    
     may fail. Switch to a smaller silane (
    
    
    
    ) or increase temperature to 50°C.
  • Lewis Acid Boost: For stubborn substrates, add 5 mol%

    
     or 
    
    
    
    as a co-catalyst to activate the carbonyl oxygen [4].
🔵 Issue: "I wanted the aldehyde, but got the amine (Over-reduction)."

Diagnosis: The intermediate hemiaminal/imine reduced faster than the starting material. Solution:

  • Switch Reagent: Use Schwartz's Reagent (

    
    ) . It forms a stable Zirconium-hemiaminal species that cannot accept a second hydride until hydrolysis occurs [5].
    
  • Control the Silane: In the Charette method, strictly limit

    
     to 1.1 equiv and keep temperature < 0°C.
    
📚 References
  • Cheng, C., & Brookhart, M. (2012). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane.[3] Journal of the American Chemical Society, 134(28), 11304–11307. Link

  • Pelletier, G., Bechara, W. S., & Charette, A. B. (2010).[1][4] Controlled and Chemoselective Reduction of Secondary Amides. Journal of the American Chemical Society, 132(37), 12817–12819.[4] Link

  • Laval, S., et al. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Chemistry – A European Journal, 22, 1–21. Link

  • Das, B., et al. (2012). Zinc(II) Triflate-Catalyzed Reduction of Amides. Tetrahedron Letters, 53(12), 1568-1571. Link

  • Spletstoser, J. T., et al. (2007). Mild and Selective Hydrozirconation of Amides to Aldehydes with Cp2Zr(H)Cl. Journal of the American Chemical Society, 129(16), 5111–5119. Link

Sources

Technical Support Center: Enantiopurification of 2-Methyl-6-Substituted Piperidines

[1]

Status: Online Current Ticket: #RES-2026-PIP Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Resolution Protocols for 2,6-Disubstituted Piperidine Scaffolds[1]

🟢 System Overview & Triage[1]

Welcome to the Piperidine Resolution Support Center. You are likely encountering difficulties because 2,6-disubstituted piperidines present a "perfect storm" of stereochemical challenges:

  • Conformational Mobility: The ring flips between chair conformers, complicating NMR analysis.

  • Basicity: Secondary amines interact strongly with silanols (tailing) and CO₂ (carbamate formation in SFC).

  • Diastereomerism: You are not just separating enantiomers; you are likely managing a mixture of cis and trans diastereomers.

Phase 1: The Diagnostic Logic Gate

Before attempting resolution, you must validate your isomer profile. Use the following logic flow to determine your resolution strategy.

PiperidineLogicStartSTART: Analyze Substrate StructureSubstCheckAre substituents identical?(e.g., 2,6-dimethyl)Start->SubstCheckIdenticalIdentical (R = Me)SubstCheck->IdenticalYesDifferentDifferent (R ≠ Me)SubstCheck->DifferentNoCisTransCheck1Determine Diastereomer(NMR/GC)Identical->CisTransCheck1CisTransCheck2Determine Diastereomer(NMR/GC)Different->CisTransCheck2Cis1Cis IsomerCisTransCheck1->Cis1Trans1Trans IsomerCisTransCheck1->Trans1Racemate2Chiral Racemate(No symmetry)CisTransCheck2->Racemate2Cis or TransBoth ResolvableMesoACHIRAL (Meso)No Resolution PossibleCis1->MesoSTOPRacemate1Chiral Racemate(C2 symmetry)Trans1->Racemate1Proceed to Resolution

Figure 1: Decision matrix for determining chirality. Note that cis-2,6-dimethylpiperidine is a meso compound and cannot be resolved.[1]

📘 Module A: Chemical Resolution (Crystallization)

Use Case: Multi-gram to kilogram scale purification where chromatography is cost-prohibitive.

The "Dutch Resolution" Protocol

Piperidines are sterically hindered around the nitrogen. Standard tartaric acid often fails because the salt lattice cannot pack tightly. We recommend the Pope-Peachy method or Dutch Resolution utilizing substituted tartaric acids.[1]

Recommended Resolving Agents
Agent ClassSpecific AcidSolvent SystemNotes
Primary (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) EtOH (95%) or MeOH/H₂O (9:[1]1)Creates a larger chiral "pocket" than tartaric acid; ideal for 2,6-sterics.[1]
Secondary (S)-(+)-Mandelic Acid Isopropanol/AcetoneOften works for trans isomers where DBTA fails.[1]
Tertiary Ditoluoyl-L-tartaric acid (DTTA) EthanolUse if DBTA yields crystals with low ee.
Step-by-Step Protocol (DBTA System)[1]
  • Stoichiometry: Dissolve 1.0 eq of racemic piperidine and 1.0 eq of (-)-DBTA in refluxing Ethanol (10 mL/g substrate).

  • Nucleation: Cool slowly to 60°C. If no cloudiness appears, seed with a crystal from a pilot batch.

  • Digestion: Hold at 50°C for 1 hour (Ostwald ripening) to dissolve micro-crystals and promote growth of the pure diastereomer.

  • Harvest: Cool to room temperature (25°C) over 4 hours. Filter.

  • The "Double-Check":

    • Liberate a small sample (NaOH/DCM extraction).

    • Check ee via chiral HPLC.

    • Recrystallize if ee is 70-90%.[1][2]

    • Switch Acid if ee is < 20% (racemic compound formation).

📙 Module B: Chromatographic Resolution (SFC)

Use Case: Analytical checks, library purification (mg scale), or when crystallization fails.

Critical Warning: Piperidines are secondary amines. In Supercritical Fluid Chromatography (SFC), they react with CO₂ to form carbamic acids, resulting in broad, split peaks and retention time shifts. You must use a basic additive. [1]

Optimized SFC Conditions
  • Column Selection:

    • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)): Immobilized phase, robust for amines.[1]

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The industry workhorse.[1]

  • Mobile Phase: CO₂ / Methanol (80:20 to 60:40).

  • Additive (Mandatory): 0.2% Isopropylamine (IPA) or Diethylamine (DEA) in the Methanol co-solvent.

  • Back Pressure: 120-150 bar.[1]

Troubleshooting Chromatographic Issues
SymptomDiagnosisCorrective Action
Peak Tailing Silanol interactionIncrease amine additive to 0.5%.[1] Switch to "immobilized" columns (IG/IA) to allow stronger solvents.
Split Peaks Carbamate formationCRITICAL: Ensure your modifier contains DEA/IPA. Pure MeOH is insufficient for secondary amines in SFC.
No Separation Chiral recognition failureSwitch polysaccharide backbone (Amylose

Cellulose, e.g., AD-H

OD-H).

🛠️ Module C: Troubleshooting & FAQ

Issue 1: "I have a mixture of cis and trans isomers. Should I resolve them together?"

Support Answer: No. Diastereomers (cis vs trans) have different physical properties and will crystallize at different rates, ruining your enantiomeric resolution.

  • Fix: Separate cis from trans first using standard silica flash chromatography. The trans isomer is usually less polar (elutes first) because the N-H lone pair is more accessible/less hindered or due to dipole cancellation, though this varies by substituent.

Issue 2: "My yield is only 10% after crystallization."

Support Answer: You may be suffering from "Eutectic Trap." If the racemic compound is much more stable than the conglomerate, the salt will not crystallize until the solution is extremely concentrated, crashing out everything.

  • Fix: Use the Marckwald Principle . Mix two resolving agents (e.g., 0.5 eq DBTA + 0.5 eq Mandelic Acid). This disrupts the racemic lattice while maintaining the chiral driving force for the desired enantiomer (Dutch Resolution).

Issue 3: "Can I convert the unwanted enantiomer?"

Support Answer: Yes, via Racemization .

  • Isolate the unwanted enantiomer (e.g., from the mother liquor).

  • Dissolve in ethanol with catalytic NaOEt or reflux in toluene with Al₂O₃.

  • This equilibrates the chiral centers (via imine/enamine tautomerization) back to a racemate.

  • Recycle into the resolution process.

📊 Visual Troubleshooting Workflow

ResolutionTroubleshootInputCrystallization AttemptCheckCheck Precipitate ee%Input->CheckHighEEee > 90%Check->HighEEMidEEee 40-80%Check->MidEELowEEee < 10%Check->LowEENoSolidNo PrecipitateCheck->NoSolidSuccessRecrystallize once-> Final ProductHighEE->SuccessOptimizeSlow cooling rateChange solvent ratioMidEE->OptimizeFail1Racemic CompoundSwitch Acid (DBTA -> Mandelic)LowEE->Fail1Fail2Solubility too highSwitch Solvent (EtOH -> iPrOH)NoSolid->Fail2Optimize->InputRetryFail1->InputNew Agent

Figure 2: Iterative loop for optimizing salt resolution conditions.

📚 References

  • Adamo, M. F., et al. (2007). "An Improved Resolution Of 2-Methyl Piperidine And Its Use in The Synthesis Of Homochiral Trans-2,6-Dialkyl Piperidines." Tetrahedron: Asymmetry.

  • Beak, P., & Lee, W. K. (1989). "Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc-piperidines." Journal of Organic Chemistry. (Foundational work on cis/trans lithiation thermodynamics).

  • Mangelings, D., & Vander Heyden, Y. (2008). "Chiral separations in sub- and supercritical fluid chromatography." Journal of Separation Science. (Review of SFC amine additives). [1]

  • Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates (Dutch Resolution)." Angewandte Chemie International Edition.

  • Aggarwal, V. K., et al. (2012). "Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines." Heterocycles.

Validation & Comparative

Comparative Guide: X-ray Crystallography of 2,6-Disubstituted Piperidinium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and structural biologists, the piperidine ring is a ubiquitous pharmacophore.[1][2] However, 2,6-disubstituted piperidines present a unique stereochemical challenge: distinguishing between cis (meso) and trans (racemic) isomers, and determining the precise ring conformation (chair vs. twist-boat) which dictates receptor binding affinity.

While NMR spectroscopy is the workhorse of solution-state analysis, it often fails to resolve rapid ring-flipping dynamics or ambiguous NOE signals in these flexible systems. Single Crystal X-ray Diffraction (SC-XRD) of piperidinium salts offers the definitive "atomic snapshot," freezing the dynamic equilibrium to reveal absolute configuration and critical non-covalent interactions.

This guide objectively compares SC-XRD against NMR and DFT methods, providing a validated protocol for crystallizing these difficult salts.

Part 1: The Stereochemical Challenge

The 2,6-disubstituted piperidine motif introduces significant steric strain. The conformational preference is dictated by A-values (free energy difference between axial and equatorial positions).[3]

  • The Problem: In solution, the ring often undergoes rapid chair-chair interconversion.

  • The Consequence: NMR signals average out, making it difficult to determine if substituents are axial-axial, equatorial-equatorial, or axial-equatorial.

  • The Solution: Protonation (salt formation) locks the nitrogen lone pair, often rigidifying the ring and creating a charge center (

    
    ) that facilitates lattice formation via hydrogen bonding.
    

Part 2: Comparative Analysis (X-ray vs. NMR vs. DFT)

The following table contrasts the three primary methods for analyzing piperidinium salts.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (Solution) DFT (Computational)
Primary Output Absolute 3D coordinates, Bond Lengths/Angles, Packing Interactions.Chemical Shifts (

), Coupling Constants (

), Through-space proximity (NOE).
Energy Minima, Theoretical Geometry, MO energies.
Stereochemistry Definitive. Distinguishes cis/trans and absolute configuration (

) unambiguously.
Inferred. Relies on Karplus equation (

) and NOEs; often ambiguous if signals overlap.
Predictive. Can suggest most stable isomer but requires experimental validation.
Conformation Static. Captures a single, low-energy conformation stabilized by lattice forces.Dynamic. Observed average of all conformers populated at that temperature.Idealized. Gas phase or implicit solvent models often miss packing effects.
Sample State Solid (Single Crystal required,

0.1–0.3 mm).
Solution (dissolved in

,

, etc.).
Virtual (In silico).
Key Limitation Requires a high-quality crystal; packing forces may distort "biologically relevant" shape.Rapid ring flipping can broaden peaks; solvent effects may alter conformation.Accuracy depends on basis set/functional; computationally expensive for large salts.
Best Use Case Final Validation. Determining absolute stereochemistry and H-bond networks.Routine Screening. Checking purity and solution dynamics.[4]Mechanistic Insight. Explaining why a specific conformer is favored.
Decision Matrix: When to Pivot to X-ray

The following logic flow helps researchers decide when NMR is insufficient and X-ray is required.

DecisionMatrix start Start: 2,6-Disubstituted Piperidine Analysis nmr Run 1H NMR & NOESY start->nmr check_res Are J-couplings/NOEs distinct? nmr->check_res nmr_ok Use NMR Solution Structure check_res->nmr_ok Yes ambiguous Ambiguous (Signal Overlap/Averaging) check_res->ambiguous No salt_form Synthesize Piperidinium Salt ambiguous->salt_form cryst Attempt Crystallization salt_form->cryst xray Run SC-XRD cryst->xray

Caption: Analytical workflow for determining piperidine stereochemistry.

Part 3: Technical Protocol – Crystallizing Piperidinium Salts

Crystallizing flexible amines is difficult. Converting them to salts utilizes the "Chloride Anchor" effect , where the chloride ion accepts strong hydrogen bonds from the protonated nitrogen (


), stabilizing the lattice.
Salt Formation (The Critical Precursor)

Do not rely on in-situ protonation during crystallization. Isolate the salt first.

  • Reagent: Use 4M HCl in Dioxane or ethereal HCl. Avoid aqueous HCl if the product is hygroscopic.

  • Procedure: Dissolve free base in diethyl ether. Add HCl dropwise at 0°C. The salt usually precipitates immediately.

  • Validation: Check melting point. Salts usually have sharp MPs >150°C, whereas free bases are often oils or low-melting solids.

Crystallization Techniques

For 2,6-disubstituted piperidinium salts, Vapor Diffusion is superior to evaporation because it minimizes oiling out.

Protocol A: Vapor Diffusion (The Gold Standard)

  • Inner Vial: Dissolve 10-20 mg of the salt in a minimal amount of a "good" solvent (Methanol or Ethanol). Filter through a 0.45µm syringe filter to remove dust (nucleation sites).

  • Outer Vial: Place the inner vial inside a larger jar containing the "anti-solvent" (Diethyl Ether or Hexane).

  • Mechanism: The volatile anti-solvent slowly diffuses into the alcohol, gently increasing supersaturation.

  • Timeline: Leave undisturbed for 3-7 days.

Protocol B: Slow Evaporation (Alternative)

  • Use Acetonitrile as the solvent.[5] It has a unique polarity that often favors the crystallization of charged species better than alcohols for this class of compounds.

Crystal Engineering (If Chloride Fails)

If the hydrochloride salt yields thin needles (unsuitable for X-ray), switch the counter-ion to alter the packing landscape:

  • Picrate: Large, flat aromatic anion. Promotes

    
     stacking.
    
  • Fumarate/Succinate: Dicarboxylic acids that can cross-link piperidinium cations into stable chains.

Part 4: Data Interpretation & Case Studies

When analyzing the X-ray data of these salts, focus on two specific structural parameters:

The Hydrogen Bond Network

In 2,6-dimethylpiperidinium chloride, the structure is held together by


 bonds.[6][7]
  • Metric: Look for N...Cl distances of roughly 3.10 - 3.20 Å.

  • Significance: These bonds often lock the nitrogen inversion, fixing the substituents in their axial or equatorial positions.

Ring Puckering (Cremer-Pople Parameters)

Do not just visually inspect the ring. Calculate the puckering parameters (


).[8]
  • Chair:

    
     or 
    
    
    
    .
  • Twist-Boat:

    
    .
    
  • Observation: 2,6-diphenyl derivatives often adopt a twist-boat conformation in the solid state to avoid severe 1,3-diaxial interactions between the phenyl rings and axial hydrogens, a feature often missed by low-temperature NMR.

Workflow Visualization

CrystallographyWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Growth cluster_2 Phase 3: Analysis base Free Base (Oil/Solid) hcl Add HCl/Ether base->hcl salt Piperidinium Salt (Solid) hcl->salt solvent Solvent: MeOH Anti-Solvent: Et2O salt->solvent diffusion Vapor Diffusion (3-7 Days) solvent->diffusion crystal Single Crystal diffusion->crystal diffract Diffraction Pattern crystal->diffract solve Solve Structure (Direct Methods) diffract->solve metric Check H-Bonds & Torsion Angles solve->metric

Caption: Step-by-step workflow from free base to crystallographic data.

References

  • BenchChem. (2025).[1][4] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Link

  • Spitzner, R., et al. (2023). X-ray Diffraction, Spectroscopy, and Hirshfeld Surface Analyses of Piperidinium Ionic Liquids. MDPI. Link

  • Santa Cruz Biotechnology. (2024). 2,6-Dimethyl-piperidinium chloride Product Data. Link

  • Kabilan, S., et al. (2017). X-Ray Crystal Structure and Conformational Flexibility of 2,6-Disubstituted Piperidines. Journal of Structural Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2,6-dimethylpiperidinium chloride. Link

Sources

Comparative toxicity of synthetic vs natural solenopsin alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Toxicity and Efficacy Guide: Natural vs. Synthetic Solenopsin Alkaloids

1. Executive Summary: The Alkaloid Paradigm Shift Solenopsins are lipophilic piperidine alkaloids comprising >95% of the venom in fire ants (Solenopsis invicta)[1]. Ecologically, they act as potent neurotoxins and antimicrobial agents[2]. Pharmacologically, they represent a novel class of ceramide mimics with profound anti-angiogenic, anti-inflammatory, and antifungal properties[3]. However, translating natural venom extracts into viable therapeutics is hindered by the structural heterogeneity of the extracts (mixtures of cis/trans isomers and varying carbon chain lengths) and their inherent non-specific toxicity[1][2]. This guide provides a rigorous comparative analysis of natural solenopsins versus rationally designed synthetic analogs, equipping drug development professionals with the mechanistic insights and validated protocols necessary for preclinical evaluation.

2. Structural and Mechanistic Divergence The therapeutic index of solenopsins hinges on their structural resemblance to endogenous ceramides—lipid molecules critical for cell signaling and apoptosis[3].

  • Natural Solenopsins : Predominantly composed of isosolenopsin A (cis-C11) and other variants, natural extracts accumulate in lipid rafts. They competitively inhibit the and uniquely induce mitophagy (mitochondrial degradation)[4].

  • Synthetic Analogs (e.g., S11-S15) : Synthesized efficiently from dimethylpyridines, these enantiopure analogs retain the ability to inhibit Akt and reduce mitochondrial oxygen consumption, but do not induce mitophagy[3]. Furthermore, while natural ceramides can be metabolized into sphingosine-1-phosphate (S1P)—a potent inflammatory mediator—specific synthetic solenopsin analogs are structurally designed to resist this degradation, making them superior candidates for topical inflammatory treatments like [5].

Mechanism NatSol Natural Solenopsin A (Venom Extract) LipidRaft Lipid Raft Accumulation NatSol->LipidRaft Mimics Ceramide Mito Mitochondrial Targeting NatSol->Mito S1P Sphingosine-1-Phosphate (Pro-inflammatory) NatSol->S1P Potential Conversion SynSol Synthetic Analogs (e.g., S12, S14) SynSol->LipidRaft Mimics Ceramide SynSol->Mito BlockS1P Resistant to Degradation SynSol->BlockS1P Structural Design PI3K PI3K / Akt Pathway Inhibition LipidRaft->PI3K Downregulates Mitophagy Mitophagy Induction Mito->Mitophagy Natural Only ROS ROS Generation & Reduced O2 Consumption Mito->ROS Both Variants BlockS1P->S1P Prevents Formation

Mechanistic divergence of natural vs. synthetic solenopsins in ceramide mimicry.

3. Comparative Toxicity & Efficacy Profiles To objectively evaluate these compounds, we must synthesize their in vitro and in vivo pharmacological behaviors. Both variants demonstrate remarkable efficacy against multidrug-resistant fungal pathogens like, but their toxicity profiles dictate their specific clinical applications[6].

Pharmacological ParameterNatural Solenopsin ExtractSynthetic Analogs (e.g., S12, S14)
Compositional Purity Heterogeneous (cis/trans, C11-C17)[1]Enantiopure or controlled racemic[2]
PI3K/Akt Inhibition High (Lipid raft accumulation)[3]High (Lipid raft accumulation)[3]
Mitochondrial Impact Reduces O₂ consumption, induces mitophagy[3]Reduces O₂ consumption, NO mitophagy[3]
S1P Conversion Risk Context-dependent (Ceramide pathway)[5]Blocked (Resistant to degradation)[5]
In Vitro Cytotoxicity High in hyperproliferative/tumor cells[4]High in tumor cells, non-toxic to normal skin[7]
In Vivo Toxicity Profile Low at <50 µg/mL (G. mellonella model)[6]Safe in 1% topical creams (Murine models)[5]

4. Self-Validating Experimental Protocols As drug development professionals, we cannot rely on endpoint data alone; we must understand the causality of our assays. The following protocols are designed as self-validating systems to screen solenopsin toxicity.

Workflow Start Alkaloid Preparation (Natural vs Synthetic) InVitro In Vitro Phase (Fibroblasts & Tumor Cells) Start->InVitro MTT Viability Assay (MTT) Determine IC50 InVitro->MTT MitoAssay Mitochondrial Profiling (Respirometry & LC3-II) InVitro->MitoAssay InVivo In Vivo Phase (Galleria mellonella) MTT->InVivo Guides Dosing Data Therapeutic Index Calculation MitoAssay->Data Tox Toxicity Screening (7-Day Survival) InVivo->Tox Efficacy Efficacy Screening (C. auris Infection) InVivo->Efficacy Tox->Data Efficacy->Data

Biphasic experimental workflow for evaluating solenopsin toxicity and efficacy.

Protocol A: In Vitro Cytotoxicity & Mitochondrial Profiling

Objective: Differentiate the ceramide-like apoptotic mechanisms of natural vs. synthetic variants.

  • Cell Seeding & Treatment: Seed human dermal fibroblasts (normal control) and 786-O renal cell carcinoma cells (p53-deficient) at 2 × 10⁵ cells/well. Treat with natural extract (NM) or synthetic mixture (SM) at 10, 25, 50, and 100 µg/mL[8].

    • Causality: Utilizing both normal and p53-deficient tumor lines isolates PI3K/Akt-specific vulnerabilities and establishes a baseline therapeutic index.

  • Viability Quantification (MTT): Incubate for 24-48 hours, add MTT reagent, and measure absorbance.

    • Self-Validation Checkpoint: Include a vehicle control (1% EtOH in PBS)[6]. Solenopsins are highly lipophilic[9]; if the dose-response curve fails to plateau or shows erratic variance, compound precipitation has occurred, invalidating the assay.

  • Respirometry & Autophagy Staining: Measure the cellular Oxygen Consumption Rate (OCR) and perform Western blotting for LC3-II accumulation.

    • Causality: Because synthetic analogs reduce OCR but do not trigger mitophagy like natural solenopsin A[3], this step is critical to confirm the synthetic compound's mechanism of action and ensure it lacks off-target mitochondrial degradation.

Protocol B: In Vivo Invertebrate Toxicity & Efficacy Model

Objective: Establish systemic toxicity thresholds prior to mammalian transition using the [8].

  • Larval Selection & Preparation: Select healthy, late-instar G. mellonella larvae weighing 250-300 mg.

    • Causality:G. mellonella possesses an innate immune system (hemocytes) functionally analogous to mammalian macrophages. Crucially, therapeutic antibiotic doses in this model display a high correlation with human treatments, making it an ideal bridge between in vitro and murine models[8].

  • Microinjection: Inject 10 µL of alkaloid formulations (10–100 µg/mL) into the hemocoel via the last left proleg.

    • Self-Validation Checkpoint: A parallel cohort must be injected with sterile PBS. Any mortality in the PBS group indicates injection trauma or pre-existing infection, rendering the entire batch's data void.

  • Survival Kinetics: Monitor melanization (immune response) and survival over 7 days.

    • Data Synthesis: Natural solenopsins demonstrate excellent tolerability, with 72% larval survival even at the maximum 100 µg/mL dose, and zero toxicity at ≤50 µg/mL[6]. This validates the safety of using 0.5–10 µg/mL doses for subsequent in vivo efficacy trials against C. auris[8].

5. Conclusion The transition from natural fire ant venom to rationally designed synthetic solenopsins represents a masterclass in medicinal chemistry. While natural solenopsins offer potent, multi-pathway disruption (including mitophagy), synthetic analogs provide a refined, targeted approach. By preventing degradation into pro-inflammatory S1P and eliminating off-target mitochondrial degradation, synthetic solenopsins offer a highly favorable toxicity profile for dermatological and oncological applications[3][5].

References 1.. PMC / Virulence.[8] 2.. Taylor & Francis.[6] 3. . Wikipedia.[9] 4.. bioRxiv.[2] 5. . Vascular Cell.[3] 6. . Grokipedia.[1] 7. . NIH / PMC.[4] 8.. ResearchGate.[7] 9.. Lab Manager / Scientific Reports.[5]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-6-(2-methylpropyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics for Solenopsin Analogs

Part 1: Executive Safety Summary (The "Why")

Do not treat this compound merely as a generic organic base. While it shares the caustic properties of simple piperidines (pH >11), this specific structure is an analog of Solenopsin A , the primary alkaloid in Fire Ant (Solenopsis invicta) venom.

The Critical Hazard Triad:

  • Necrotic & Corrosive: Like the venom it mimics, this compound is cytotoxic. It causes immediate chemical burns and potential tissue necrosis upon prolonged contact.

  • Lipophilic Penetration: The isobutyl and methyl substitutions significantly increase lipophilicity compared to piperidine. This allows rapid transdermal absorption and penetration of the blood-brain barrier.

  • Bioactivity: Solenopsins are potent inhibitors of PI3K signaling and neuronal Nitric Oxide Synthase (nNOS). Systemic exposure can lead to cardiorespiratory depression.

Part 2: PPE Selection Matrix

This matrix is designed to prevent "breakthrough"—the molecular permeation of the chemical through protective materials before you detect it.

Protection Zone Standard Operation (mg scale / Analytical)High Hazard Operation (Synthesis / Stock Handling)Technical Rationale
Hand Protection Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (5 mil min)Laminate / Barrier Brand: Silver Shield® or 4H®(Worn under outer nitrile for dexterity)Amine Degradation: Alkyl piperidines can degrade latex and swell thin nitrile. Double gloving provides a visual breach indicator and a second barrier layer.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 Impact + Splash)Full Face Shield + Goggles(Required if pouring volumes >10 mL)Vapor Corrosivity: The amine vapors are lachrymatory and can damage the cornea. Safety glasses are insufficient against vapors.
Respiratory Fume Hood Only (Sash at 18 inches or lower)Respirator (ABEK Filter) (Only if working outside hood)Odor Threshold: Fishy/Ammonia odor. If you smell it, you are already overexposed.
Body Standard Lab Coat (100% Cotton or Nomex)Impervious Apron (Tyvek® or PVC) + Sleeve GuardsSkin Absorption: Cotton absorbs and holds the toxin against the skin. An impervious layer is critical for stock handling.
Glove Breakthrough Data (Estimated)

Based on homologous alkyl-piperidines (Piperidine, 2-Methylpiperidine)

  • Natural Rubber (Latex): < 10 minutes (NOT RECOMMENDED)

  • Nitrile (Standard 4 mil): ~120 minutes (Good for splash, not immersion)

  • Laminate (Silver Shield): > 480 minutes (Excellent)

Part 3: Operational Protocols

A. Pre-Work Engineering Check

Before opening the vial, verify the Fume Hood Face Velocity.

  • Requirement: 80–100 fpm (feet per minute).

  • Test: Use a tissue strip at the sash opening. It must be drawn inward firmly. If the strip flutters aimlessly, STOP . Do not handle this volatile amine.

B. Handling Workflow (Step-by-Step)

HandlingWorkflow Start Start: Stock Retrieval Check Engineering Check (Hood Velocity >80 fpm) Start->Check Check->Start Fail (Notify Facilities) PPE Don PPE (Double Nitrile + Goggles) Check->PPE Pass Transfer Transfer/Weighing (Inside Hood ONLY) PPE->Transfer Quench Equipment Decontamination (Rinse with 1M HCl) Transfer->Quench Immediate Cleanup Waste Waste Segregation (Basic Organic Waste) Quench->Waste

Figure 1: Safe handling logic flow. Note the mandatory acid rinse step to neutralize residual amine on equipment.

Detailed Steps:

  • Secondary Containment: Place all balances and reaction vessels inside a secondary tray within the hood. This contains any potential spills of the necrotic liquid.

  • Syringe Technique: When transferring liquids, use a Luer-lock glass syringe. Avoid pressurizing vials with air; use an inert gas balloon (Nitrogen/Argon) to equalize pressure if necessary to prevent aerosol "spit-back."

  • Neutralization (The "Acid Trap"): Keep a beaker of 1M HCl or Citric Acid (10%) in the hood. Immediately submerge contaminated pipette tips or syringe needles into this acid bath before disposal. This converts the volatile free base into a non-volatile, non-smelling hydrochloride salt.

C. Emergency Response: Spill vs. Exposure

EmergencyResponse Accident Accident Occurs Type Identify Type Accident->Type Skin Skin Exposure Type->Skin Eye Eye Exposure Type->Eye Spill Spill (>5mL) Type->Spill ActionSkin 1. Doff Gloves 2. Flush 15min 3. No Neutralizers! Skin->ActionSkin ActionEye 1. Eye Wash 15min 2. Hold Lids Open 3. Seek ER Eye->ActionEye ActionSpill 1. Evacuate Area 2. Absorbing Pads 3. Ventilate Spill->ActionSpill

Figure 2: Emergency decision tree. Note: NEVER use acid to neutralize chemicals on skin; this causes exothermic injury.

Part 4: Disposal & Environmental Compliance

Do not pour down the drain. This compound is toxic to aquatic life and can disrupt bacterial activity in water treatment plants due to its antimicrobial properties.

  • Quenching: Small amounts of residue can be treated with dilute Hydrochloric Acid (1M) to form the salt (2-Methyl-6-(2-methylpropyl)piperidinium chloride). The salt is less volatile but still hazardous.

  • Segregation: Dispose of in Container B: Basic Organic Waste .

    • Labeling: Clearly mark as "Toxic," "Corrosive," and "Flammable."[1]

  • Solid Waste: Contaminated gloves, paper towels, and silica gel must be double-bagged in hazardous waste bags (polyethylene, 4 mil) and sealed.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 35899, Solenopsin A. Retrieved from [Link]

  • Arbiser, J. L., et al. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood, 109(4), 1603-1608. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.